Product packaging for Linrodostat mesylate(Cat. No.:CAS No. 2221034-29-1)

Linrodostat mesylate

Cat. No.: B608582
CAS No.: 2221034-29-1
M. Wt: 507.0 g/mol
InChI Key: LZNFBNWGSDOVIO-WNDXPBGESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LINRODOSTAT MESYLATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28ClFN2O4S B608582 Linrodostat mesylate CAS No. 2221034-29-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2221034-29-1

Molecular Formula

C25H28ClFN2O4S

Molecular Weight

507.0 g/mol

IUPAC Name

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide;methanesulfonic acid

InChI

InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1

InChI Key

LZNFBNWGSDOVIO-WNDXPBGESA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linrodostat mesylate;  BMS-986205;  BMS 986205;  BMS986205;  ONO-7701;  ONO 7701;  ONO7701;  F-001287;  F001287;  F001287;  Linrodostat

Origin of Product

United States

Foundational & Exploratory

Linrodostat Mesylate: A Technical Guide to its Inhibition of Kynurenine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linrodostat mesylate (BMS-986205) is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment leads to the production of kynurenine, an immunosuppressive metabolite that facilitates tumor immune evasion. This compound effectively reduces kynurenine production, thereby restoring anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Kynurenine Pathway and IDO1

The catabolism of the essential amino acid tryptophan is predominantly mediated through the kynurenine pathway. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the heme-containing enzyme indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is subsequently converted to kynurenine.

In the context of oncology, the overexpression of IDO1 by tumor cells or antigen-presenting cells within the tumor microenvironment is a significant mechanism of immune escape.[1] The resulting accumulation of kynurenine and depletion of tryptophan suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs), leading to an immunosuppressive milieu that allows tumor growth.[2]

Mechanism of Action of this compound

This compound is a highly selective inhibitor of the IDO1 enzyme.[1] Its mechanism of action is unique in that it binds to the heme-free apo-form of IDO1.[2] By occupying the heme cofactor-binding site, this compound prevents the binding of the heme cofactor, which is essential for the catalytic activity of the enzyme. This non-competitive inhibition effectively blocks the conversion of tryptophan to N-formylkynurenine and, consequently, reduces the production of kynurenine.[1] Notably, this compound exhibits high selectivity for IDO1 and does not inhibit other tryptophan-catabolizing enzymes such as IDO2 or TDO.[1]

Signaling Pathway of IDO1-Mediated Immunosuppression and its Inhibition by this compound

G cluster_TME Tumor Microenvironment cluster_Immune Immune Response cluster_Inhibition Inhibition by this compound Tryptophan Tryptophan IDO1 IDO1 Enzyme (Holoenzyme) Tryptophan->IDO1 Metabolized by T_Cell Effector T Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Inhibits Proliferation & Function Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Activity Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to Treg->T_Cell Suppresses Linrodostat This compound Apo_IDO1 Apo-IDO1 (Heme-free) Linrodostat->Apo_IDO1 Binds to Heme Site Apo_IDO1->IDO1 Heme Binding Blocked G A Seed HeLa or IDO1-HEK293 cells B Add serial dilutions of This compound A->B C Induce IDO1 with IFNγ (for HeLa cells) B->C D Incubate for 20-72 hours C->D E Transfer supernatant D->E F Add Ehrlich's Reagent E->F G Incubate at RT for 30 min F->G H Measure Absorbance at 490 nm G->H I Calculate % Inhibition and IC50 H->I G cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Translation InVitro In Vitro Assays (IC50 determination) MLR Mixed Lymphocyte Reaction (T cell proliferation) InVitro->MLR Demonstrates cellular potency InVivo In Vivo Xenograft Model (Kynurenine reduction in tumor) MLR->InVivo Predicts immune restoration ClinicalTrial Phase 1/2 Clinical Trial (Kynurenine reduction in patients) InVivo->ClinicalTrial Provides rationale for

References

Preclinical Discovery and Development of Linrodostat Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat mesylate (formerly BMS-986205) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immune-regulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, allowing tumors to evade immune surveillance.[1] Linrodostat, by inhibiting IDO1, aims to reverse this immunosuppressive mechanism and restore anti-tumor immunity.[1] This technical guide provides an in-depth overview of the preclinical discovery and development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.

Mechanism of Action

Linrodostat is an irreversible inhibitor of IDO1.[2][3] Unlike many other IDO1 inhibitors that target the heme-bound holoenzyme, Linrodostat uniquely binds to the heme-free apo-form of the enzyme.[1] This binding prevents the re-binding of the heme cofactor, thereby locking the enzyme in an inactive state.[1] This distinct mechanism of action contributes to its high potency and selectivity.

Data Presentation

In Vitro Potency and Selectivity

Linrodostat demonstrates potent and selective inhibition of IDO1 across various cell-based assays. The following table summarizes its half-maximal inhibitory concentration (IC50) values.

Assay TypeCell LineSpeciesTargetIC50 (nM)
Kynurenine ProductionCell-free-IDO11.7[2][3]
Kynurenine ProductionHEK293 (overexpressing hIDO1)HumanIDO11.1[2][3]
Kynurenine ProductionHeLa (IFNγ-stimulated)HumanIDO11.7[3]
Kynurenine ProductionSKOV3HumanIDO13.4[4]
SelectivityHEK293 (overexpressing TDO)HumanTDO2>2000[2][3]
Preclinical Pharmacokinetics

The pharmacokinetic profile of Linrodostat has been evaluated in several preclinical species, demonstrating its potential for oral administration.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)Clearance (mL/min/kg)Vss (L/kg)t1/2 (h)
Rat2PO---4[4]27[4]3.8[4]3.9[4]
Dog1.5PO---39[4]25[4]5.7[4]4.7[4]
Cynomolgus Monkey1.2PO---10[4]19[4]4.1[4]6.6[4]

Experimental Protocols

IDO1-Mediated Kynurenine Production Assay (IFNγ-Stimulated HeLa Cells)

This assay quantifies the ability of a test compound to inhibit IDO1 activity by measuring the production of kynurenine in interferon-gamma (IFNγ)-stimulated HeLa cells.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Human IFNγ

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • The following day, treat the cells with human IFNγ (100 U/mL) to induce IDO1 expression and the test compound at various concentrations.

  • Add L-Tryptophan to a final concentration of 100 µM.

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins.

  • Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate at 14,000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of Ehrlich's reagent to each well and incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the concentration of kynurenine from a standard curve and determine the IC50 of the test compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of a compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • CD14+ monocytes

  • CD3+ T-cells

  • GM-CSF and IL-4 for dendritic cell (DC) differentiation

  • RPMI-1640 with 10% FBS

  • Test compound

  • [3H]-thymidine or other proliferation marker (e.g., CFSE)

  • 96-well U-bottom plates

  • Scintillation counter or flow cytometer

Procedure:

  • Generation of monocyte-derived DCs (mo-DCs): Isolate CD14+ monocytes from PBMCs of one donor and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature mo-DCs.

  • Responder T-cell isolation: Isolate CD3+ T-cells from the PBMCs of a second, unrelated donor.

  • Co-culture: In a 96-well U-bottom plate, co-culture the mo-DCs (stimulator cells) with the allogeneic CD3+ T-cells (responder cells) at a ratio of 1:10 (e.g., 1 x 10^4 mo-DCs and 1 x 10^5 T-cells).

  • Add the test compound at various concentrations to the co-culture.

  • Incubate the plate for 5-7 days at 37°C in a CO2 incubator.[5]

  • Proliferation measurement:

    • [3H]-thymidine incorporation: Add [3H]-thymidine to each well 18-24 hours before harvesting. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE dilution: If T-cells were pre-labeled with CFSE, analyze the dilution of the dye in the T-cell population by flow cytometry as a measure of proliferation.

  • Analyze the data to determine the effect of the compound on T-cell proliferation.

Mandatory Visualization

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IFNg IFNg IFNgR IFNgR IFNg->IFNgR Binds STAT1 STAT1 IFNgR->STAT1 Activates IDO1_gene IDO1 Gene Transcription STAT1->IDO1_gene Induces IDO1_protein IDO1 (apo-enzyme) IDO1_gene->IDO1_protein Translates Heme Heme IDO1_holoenzyme IDO1 (holo-enzyme) Kynurenine Kynurenine IDO1_holoenzyme->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1_holoenzyme Tryptophan_depletion Tryptophan Depletion T_Cell_Suppression Suppression Kynurenine->T_Cell_Suppression Linrodostat Linrodostat Linrodostat->IDO1_protein Binds & Inhibits IDO1_proteinHeme IDO1_proteinHeme IDO1_proteinHeme->IDO1_holoenzyme T_Cell_Proliferation T-Cell Proliferation T_Cell_Suppression->T_Cell_Proliferation Tryptophan_depletion->T_Cell_Suppression

Caption: IDO1 Signaling Pathway and Mechanism of Linrodostat Action.

Kynurenine_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_measurement Kynurenine Measurement Seed_HeLa 1. Seed HeLa cells in 96-well plate Incubate_overnight 2. Incubate overnight Seed_HeLa->Incubate_overnight Add_IFNg_Compound 3. Add IFNγ and Linrodostat Add_Tryptophan 4. Add L-Tryptophan Add_IFNg_Compound->Add_Tryptophan Incubate_48_72h 5. Incubate 48-72h Add_Tryptophan->Incubate_48_72h Collect_Supernatant 6. Collect supernatant Add_TCA 7. Add TCA Collect_Supernatant->Add_TCA Heat_65C 8. Incubate at 65°C Add_TCA->Heat_65C Centrifuge 9. Centrifuge Heat_65C->Centrifuge Transfer_Supernatant 10. Transfer supernatant Centrifuge->Transfer_Supernatant Add_Ehrlichs 11. Add Ehrlich's reagent Transfer_Supernatant->Add_Ehrlichs Read_Absorbance 12. Read absorbance at 492nm Add_Ehrlichs->Read_Absorbance

Caption: Experimental Workflow for the Kynurenine Production Assay.

MLR_Assay_Workflow cluster_cell_prep Cell Preparation cluster_coculture Co-culture cluster_proliferation Proliferation Measurement Isolate_Monocytes 1. Isolate CD14+ Monocytes (Donor 1) Differentiate_DCs 2. Differentiate into mo-DCs (5-7 days) Isolate_Monocytes->Differentiate_DCs Setup_Coculture 4. Co-culture mo-DCs and T-cells (1:10) Isolate_T_cells 3. Isolate CD3+ T-cells (Donor 2) Add_Compound 5. Add Linrodostat Setup_Coculture->Add_Compound Incubate_5_7d 6. Incubate 5-7 days Add_Compound->Incubate_5_7d Add_3H_Thymidine 7a. Add [3H]-thymidine (18-24h) CFSE_Analysis 7b. Analyze CFSE dilution (Flow Cytometry) Harvest_Measure 8a. Harvest & measure scintillation Add_3H_Thymidine->Harvest_Measure

Caption: Experimental Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.

In Vivo Efficacy

The in vivo anti-tumor activity of Linrodostat has been evaluated in a human ovarian carcinoma SKOV3 xenograft model.[6][7] In this model, SKOV3 cells, which can be induced to express IDO1, are implanted into immunocompromised mice.[6] Treatment with Linrodostat in these models leads to a dose-dependent reduction in tumoral and systemic kynurenine levels, demonstrating target engagement in vivo. While specific tumor growth inhibition data for Linrodostat in the SKOV3 model is not detailed in the provided search results, the significant reduction in the immunosuppressive metabolite kynurenine is a strong indicator of its potential anti-tumor efficacy by reversing immune suppression.

Preclinical Toxicology

Comprehensive preclinical toxicology studies are essential to establish the safety profile of a new drug candidate before it enters human clinical trials. These studies are conducted in compliance with Good Laboratory Practices (GLP) and typically involve both rodent and non-rodent species.[8][9] The primary objectives are to identify potential target organs for toxicity, determine a safe starting dose for clinical studies, and establish parameters for clinical monitoring.[10] For novel cancer therapeutics, rodent-only toxicology studies are sometimes used for initial safety assessments.[11] While specific preclinical toxicology findings for Linrodostat were not detailed in the provided search results, its progression to Phase III clinical trials indicates a manageable safety profile was established during these crucial preclinical evaluations.[12][13]

Synthesis of Linrodostat

The chemical name for Linrodostat is (2R)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]propanamide.[4][14] The synthesis of Linrodostat is a multi-step process that involves the construction of the quinoline and cyclohexane core structures followed by the stereospecific introduction of the propanamide side chain. The final step typically involves the formation of the mesylate salt to improve its pharmaceutical properties. While detailed, step-by-step synthetic procedures are proprietary, the general approach involves standard organic chemistry transformations.

References

Biochemical Characterization of Linrodostat Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linrodostat mesylate (BMS-986205) is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses.[1][2][3] Tumors can exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance.[1][2] this compound, an orally bioavailable small molecule, counteracts this mechanism by inhibiting the production of the immunosuppressive metabolite kynurenine.[1][2][4] This guide provides a comprehensive overview of the biochemical characterization of this compound, including its mechanism of action, quantitative potency, and effects on cellular signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.

Mechanism of Action

This compound is an irreversible inhibitor of IDO1.[5][6] It exerts its inhibitory effect by binding to the heme cofactor-binding site of the apoenzyme, preventing the subsequent activation of the IDO1 pathway.[1][2][7][8] This blockade of IDO1 activity leads to a reduction in the catabolism of tryptophan to kynurenine, a crucial step in tumor-mediated immunosuppression.[1][2][7] By decreasing kynurenine levels, this compound helps to restore T-cell proliferation and function within the tumor microenvironment.[1][2]

Quantitative Data Summary

The potency and selectivity of this compound have been determined through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay SystemCell Line/EnzymeParameterValue
Cell-Based IDO1 InhibitionHEK293 cells expressing human IDO1IC501.1 nM[5][6]
Cell-Based IDO1 InhibitionHuman HeLa cellsIC501.7 nM[6]
Cell-Based IDO1 InhibitionMurine M109 cellsIC505 nM
Cell-Free IDO1 Enzymatic AssayRecombinant Human IDO1IC501.7 nM[6]
Human Whole Blood Assay-IC502 - 42 nM

Table 2: Selectivity Profile of this compound

Target EnzymeCell LineParameterValue
Tryptophan 2,3-dioxygenase (TDO)HEK293 cells expressing human TDOIC50>2000 nM[6]
Murine Indoleamine 2,3-dioxygenase 2 (IDO2)HEK293 cells expressing murine Ido2ActivityNo activity detected[1]

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the IDO1 signaling pathway and the point of intervention by this compound.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces Linrodostat Linrodostat mesylate Linrodostat->IDO1 inhibits Teff Effector T-cell Proliferation Kynurenine->Teff suppresses Immunosuppression Tumor Immune Evasion Teff->Immunosuppression prevents

IDO1 signaling pathway and Linrodostat's point of inhibition.
Experimental Workflow: IDO1 Cellular Inhibition Assay

This diagram outlines the general workflow for assessing the inhibitory activity of this compound in a cell-based assay.

IDO1_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Kynurenine Detection cluster_analysis Data Analysis cell_seeding Seed HeLa or HEK293-hIDO1 cells in 96-well plates incubation1 Incubate overnight cell_seeding->incubation1 add_ifn Add IFN-γ to induce IDO1 expression (for HeLa) incubation1->add_ifn add_linrodostat Add serial dilutions of This compound add_ifn->add_linrodostat incubation2 Incubate for 24-48 hours add_linrodostat->incubation2 collect_supernatant Collect supernatant incubation2->collect_supernatant add_reagent Add p-DMAB reagent collect_supernatant->add_reagent measure_absorbance Measure absorbance at 480 nm add_reagent->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Workflow for the IDO1 cellular inhibition assay.
Logical Relationship: From Biochemical Activity to Cellular Effect

The following diagram illustrates the logical progression from the biochemical inhibition of IDO1 by this compound to the restoration of T-cell function.

Logical_Relationship linrodostat This compound binds_ido1 Binds to IDO1 apoenzyme linrodostat->binds_ido1 inhibits_activity Inhibits IDO1 enzymatic activity binds_ido1->inhibits_activity reduces_kyn Decreased Kynurenine production inhibits_activity->reduces_kyn removes_suppression Reduced suppression of T-cells reduces_kyn->removes_suppression restores_proliferation Restored T-cell proliferation & function removes_suppression->restores_proliferation

Logical flow from IDO1 inhibition to immune restoration.

Experimental Protocols

IDO1 Enzymatic Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on recombinant human IDO1 enzyme.

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue

    • Ascorbic acid

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • This compound (test compound)

    • Trichloroacetic acid (TCA)

    • p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid

    • 96-well microplate

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Add recombinant human IDO1 enzyme to the reaction mixture.

    • Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.

    • Initiate the enzymatic reaction by adding L-Tryptophan to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and add p-DMAB reagent.

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay (HeLa or HEK293-hIDO1 cells)

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.

  • Reagents and Materials:

    • HeLa cells or HEK293 cells stably expressing human IDO1

    • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

    • Human interferon-gamma (IFNγ) (for HeLa cells)

    • This compound

    • TCA

    • p-DMAB in acetic acid

    • 96-well cell culture plates

  • Procedure:

    • Seed HeLa or HEK293-hIDO1 cells into 96-well plates and allow them to adhere overnight.

    • For HeLa cells, induce IDO1 expression by treating with IFNγ (e.g., 100 ng/mL) for 24 hours. HEK293-hIDO1 cells do not require IFNγ stimulation.

    • Add serial dilutions of this compound or vehicle control to the cells.

    • Incubate the plates for 24 to 48 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Add p-DMAB reagent to the treated supernatant.

    • Measure the absorbance at 480 nm.

    • Determine the IC50 value by plotting the percentage of kynurenine production relative to the vehicle-treated control against the concentration of this compound.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation.

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs) from at least two different healthy donors

    • Monocyte isolation kit

    • GM-CSF and IL-4 for dendritic cell (DC) differentiation

    • LPS or other stimuli for DC maturation

    • CD4+ or CD8+ T-cell isolation kit

    • Cell proliferation dye (e.g., CFSE) or ³H-thymidine

    • This compound

    • 96-well U-bottom cell culture plates

  • Procedure:

    • Isolate monocytes from the PBMCs of one donor and differentiate them into immature DCs using GM-CSF and IL-4 over 5-6 days.

    • Mature the DCs by adding a stimulus like LPS for the final 24 hours.

    • Isolate T-cells (responder cells) from the PBMCs of a second, allogeneic donor.

    • Label the T-cells with a proliferation dye like CFSE, if using a flow cytometry-based readout.

    • Co-culture the mature, allogeneic DCs (stimulator cells) with the T-cells in a 96-well plate at an appropriate ratio (e.g., 1:10 DC:T-cell).

    • Add serial dilutions of this compound or vehicle control to the co-culture.

    • Incubate the plate for 4-5 days.

    • Assess T-cell proliferation:

      • Flow Cytometry: Analyze the dilution of the CFSE dye in the T-cell population.

      • ³H-thymidine incorporation: Add ³H-thymidine for the final 18-24 hours of culture and measure its incorporation using a scintillation counter.

    • Quantify the increase in T-cell proliferation in the presence of this compound compared to the vehicle control.

Pharmacokinetics

Preclinical studies have demonstrated that this compound has high oral bioavailability and low to moderate systemic clearance.[1] These favorable pharmacokinetic properties support its clinical development as an oral therapeutic agent.[1]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of IDO1. Its mechanism of action, involving the irreversible inhibition of the IDO1 enzyme and subsequent reduction of kynurenine production, leads to the restoration of T-cell mediated anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of immuno-oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and other IDO1 inhibitors.

References

Linrodostat Mesylate's Impact on Tryptophan Metabolism in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint that facilitates tumor immune evasion by catabolizing the essential amino acid tryptophan.[1][2] This process leads to localized tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine, which collectively impair effector T-cell function and promote a tolerogenic tumor microenvironment.[3][4] Linrodostat mesylate (BMS-986205) is a potent, selective, and orally available inhibitor of the IDO1 enzyme.[5][6] It was developed to counteract this immunosuppressive mechanism and restore anti-tumor immunity, particularly in combination with other immunotherapies.[5] This document provides a detailed technical overview of linrodostat's mechanism of action, its quantitative effects on the tryptophan-kynurenine pathway, and the experimental protocols used for its evaluation.

The Tryptophan-Kynurenine Pathway in Cancer

In the tumor microenvironment, the expression of IDO1 is often upregulated, frequently in response to inflammatory cytokines like interferon-gamma (IFN-γ).[2][7] IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway, converting it to N-formylkynurenine, which is then rapidly hydrolyzed to kynurenine.[3]

This enzymatic activity has two major immunosuppressive consequences:

  • Tryptophan Depletion: The local scarcity of tryptophan activates the GCN2 stress-response kinase in effector T-cells, leading to their anergy and inhibiting proliferation.[8][9]

  • Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules, binding to the aryl hydrocarbon receptor (AhR) on various immune cells.[8][9] This signaling promotes the differentiation of naïve T-cells into regulatory T-cells (Tregs) and suppresses the function of effector T-cells and Natural Killer (NK) cells.[1][8]

By hijacking this pathway, tumors create a shield against the host's immune system, which can limit the efficacy of treatments like immune checkpoint inhibitors.[7]

This compound: Mechanism of Action

Linrodostat is a selective inhibitor that specifically targets the IDO1 enzyme.[6][7] Unlike some other inhibitors that target the active holo-enzyme (heme-bound), linrodostat has a unique mechanism of targeting and binding to the apo-IDO1 enzyme (the enzyme without its heme cofactor).[8][10] It occupies the heme cofactor-binding site, which irreversibly prevents the heme from rebinding and activating the enzyme.[5][7][10] This blockade halts the conversion of tryptophan to N-formylkynurenine, thereby preventing both tryptophan depletion and kynurenine production mediated by IDO1.[5]

Tryptophan_Metabolism_Inhibition cluster_TME Tumor Microenvironment cluster_Immune Immunosuppressive Effects TRP Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Catabolized by TRP_Depletion Tryptophan Depletion NFK N-Formyl-kynurenine IDO1->NFK Produces KYN Kynurenine NFK->KYN Hydrolyzed to KYN_Accumulation Kynurenine Accumulation Teff_Suppression T-Effector Cell Suppression & Anergy TRP_Depletion->Teff_Suppression KYN_Accumulation->Teff_Suppression Treg_Induction Regulatory T-Cell (Treg) Induction KYN_Accumulation->Treg_Induction Linrodostat This compound Linrodostat->IDO1 Inhibits Cellular_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Plate HeLa Cells induce_ido1 2. Induce IDO1 with IFN-γ (24-48h) plate_cells->induce_ido1 add_inhibitor 3. Add Linrodostat (Dose-Response) induce_ido1->add_inhibitor incubate 4. Incubate (48-72h) add_inhibitor->incubate collect_supernatant 5. Collect Supernatant incubate->collect_supernatant lcms 6. Quantify Kynurenine via LC-MS/MS collect_supernatant->lcms calc_ic50 7. Calculate IC50 lcms->calc_ic50 Immune_Reversal cluster_suppression IDO1-Mediated Suppression cluster_reversal Linrodostat-Mediated Reversal IDO1_active High IDO1 Activity Metabolites ↓ Tryptophan ↑ Kynurenine IDO1_active->Metabolites Signaling ↑ GCN2 Activation ↑ AhR Signaling Metabolites->Signaling Immune_off T-Cell Anergy & Treg Induction Signaling->Immune_off Result_off Immune Escape Immune_off->Result_off IDO1_inhibited IDO1 Inhibited by Linrodostat Metabolites_norm Tryptophan Restored Kynurenine Reduced IDO1_inhibited->Metabolites_norm Signaling_norm GCN2/AhR Signaling Normalized Metabolites_norm->Signaling_norm Immune_on T-Cell Proliferation & Reduced Tregs Signaling_norm->Immune_on Result_on Anti-Tumor Immunity Immune_on->Result_on

References

Unveiling the Immunomodulatory Landscape of Linrodostat Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linrodostat mesylate (BMS-986205) is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression through the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[2] This guide provides a comprehensive technical overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Core Mechanism of Action: IDO1 Inhibition

This compound exerts its immunomodulatory effects by selectively targeting and inhibiting the IDO1 enzyme.[3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2] By binding to the heme cofactor site of IDO1, this compound prevents the enzymatic conversion of tryptophan to N-formylkynurenine, the precursor to kynurenine.[2][4]

The consequences of IDO1 inhibition by this compound are twofold:

  • Restoration of Tryptophan Levels: Tryptophan is crucial for T-cell proliferation and function. By preventing its degradation, this compound ensures sufficient tryptophan levels in the tumor microenvironment to support robust anti-tumor T-cell responses.

  • Reduction of Kynurenine Production: Kynurenine and its downstream metabolites are immunosuppressive. They promote the differentiation and activity of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[4] By blocking kynurenine production, this compound alleviates this immunosuppressive shield, allowing for enhanced immune-mediated tumor cell killing.[2]

Signaling Pathway: The Kynurenine Pathway and Linrodostat's Intervention

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Intervention Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces Treg Regulatory T-cell (Treg) Activation Kynurenine->Treg Teff_Suppression Effector T-cell Suppression Kynurenine->Teff_Suppression Immune_Evasion Tumor Immune Evasion Treg->Immune_Evasion Teff_Suppression->Immune_Evasion Linrodostat This compound Linrodostat->IDO1 Inhibits MLR_Workflow cluster_Preparation Cell Preparation cluster_Assay Assay Setup & Incubation cluster_Measurement Proliferation Measurement PBMC_Isolation Isolate PBMCs (Donor A & B) DC_Generation Generate IDO1+ DCs (Donor A) PBMC_Isolation->DC_Generation T_Cell_Isolation Isolate Responder T-cells (Donor B) PBMC_Isolation->T_Cell_Isolation Co_culture Co-culture DCs and T-cells DC_Generation->Co_culture T_Cell_Isolation->Co_culture Add_Linrodostat Add Linrodostat (Varying Concentrations) Co_culture->Add_Linrodostat Incubate Incubate for 5 days Add_Linrodostat->Incubate Pulse Pulse with ³H-thymidine or BrdU Incubate->Pulse Harvest Harvest Cells Pulse->Harvest Measure Measure Proliferation Harvest->Measure Logical_Flow Linrodostat This compound Administration IDO1_Inhibition IDO1 Enzyme Inhibition Linrodostat->IDO1_Inhibition Tryptophan_Increase Increased Tryptophan IDO1_Inhibition->Tryptophan_Increase Kynurenine_Decrease Decreased Kynurenine IDO1_Inhibition->Kynurenine_Decrease Teff_Activation Effector T-cell Activation & Proliferation Tryptophan_Increase->Teff_Activation Treg_Suppression Regulatory T-cell Suppression Kynurenine_Decrease->Treg_Suppression Immune_Response Enhanced Anti-Tumor Immune Response Teff_Activation->Immune_Response Treg_Suppression->Immune_Response Tumor_Regression Tumor Regression Immune_Response->Tumor_Regression

References

Linrodostat Mesylate: A Deep Dive into its Modulation of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion employed by tumors is the upregulation of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a critical metabolic enzyme that suppresses immune responses by depleting tryptophan and producing immunosuppressive kynurenine metabolites. Linrodostat mesylate (BMS-986205) is a potent and selective, orally available inhibitor of IDO1 that has been investigated for its potential to reverse this immunosuppressive state and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on the TME, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development in this area.

Introduction: The IDO1 Pathway and Immune Evasion in Cancer

Tumors can create an immunosuppressive microenvironment to evade destruction by the host's immune system.[1] One of the key metabolic pathways exploited by cancer cells is the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is the rate-limiting enzyme that catabolizes the essential amino acid tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[3]

The consequences of IDO1 activation in the TME are twofold:

  • Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation and function of effector T-cells, which are crucial for killing cancer cells.[4]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses the immune response by promoting the differentiation and activation of regulatory T-cells (Tregs) and inhibiting the activity of natural killer (NK) cells and effector T-cells.[2][4]

High IDO1 expression has been observed in a variety of cancers and is often associated with a poor prognosis.[3] Therefore, inhibiting the IDO1 pathway has emerged as a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[5]

This compound: A Potent and Selective IDO1 Inhibitor

This compound is a small molecule inhibitor designed to be a potent and selective antagonist of the IDO1 enzyme.[1] It acts by occupying the heme cofactor-binding site of IDO1, thereby preventing its activation and subsequent metabolism of tryptophan.[1][3] Preclinical studies have demonstrated that linrodostat is highly selective for IDO1 with no significant activity against other related enzymes like tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase 2 (IDO2).[3]

Impact of this compound on the Tumor Microenvironment

By inhibiting IDO1, this compound aims to reverse the immunosuppressive effects of the kynurenine pathway within the TME. The primary impacts are:

  • Restoration of T-cell Function: By preventing tryptophan depletion and kynurenine accumulation, linrodostat restores the proliferative capacity and effector function of tumor-infiltrating T-cells.[1][4]

  • Reduction of Regulatory T-cells: The inhibition of kynurenine production is expected to reduce the population and suppressive activity of Tregs within the tumor.[2]

  • Synergy with other Immunotherapies: Preclinical models have suggested that combining IDO1 inhibition with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, can lead to synergistic anti-tumor effects.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Potency of this compound

Assay SystemCell LineParameterValueReference
IDO1 Enzyme Inhibition-IC501.7 nM[6]
Kynurenine Production InhibitionIDO1-overexpressing HEK293 cellsIC501.1 nM[1][7]
Kynurenine Production InhibitionIFNγ-stimulated HeLa cellsIC501.7 nM[1]
T-cell Proliferation RestorationMixed Lymphocyte ReactionIC5015 nM[6]

Table 2: Overview of a Phase 1/2 Clinical Trial of this compound in Combination with Nivolumab (NCT02658890)

ParameterDetailsReference
Study Design Phase 1/2, open-label, dose-escalation and expansion study[3][8]
Patient Population Advanced solid tumors or hematologic malignancies[3][8]
Interventions Linrodostat (25-400 mg QD) + Nivolumab (240 mg Q2W or 480 mg Q4W)[3][8]
Total Enrollment Part 1: 55, Part 2: 494, Part 3: 41[3][8]
Maximum Tolerated Dose 200 mg[3][8]
Grade 3/4 Adverse Events 50.1% to 63.4%[3][8]
Pharmacodynamic Effect Decreased kynurenine levels in serum and tumor samples[3]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro IDO1 Inhibition and Kynurenine Measurement
  • Objective: To determine the potency of this compound in inhibiting IDO1 enzymatic activity and reducing kynurenine production in cell-based assays.

  • Cell Lines:

    • HEK293 cells engineered to overexpress human IDO1.[1]

    • HeLa cells, which can be stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.[1]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • For HeLa cells, IDO1 expression is induced by treating with IFNγ for a specified period (e.g., 24-48 hours).

    • Cells are then treated with a serial dilution of this compound or vehicle control.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine is derivatized with p-dimethylaminobenzaldehyde to produce a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 480 nm). Alternatively, LC-MS/MS can be used for more precise quantification.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kynurenine inhibition against the log concentration of this compound.

Mixed Lymphocyte Reaction (MLR)
  • Objective: To assess the ability of this compound to restore T-cell proliferation in an immunosuppressive environment mediated by IDO1-expressing cells.

  • Cell Types:

    • Responder cells: T-cells, typically isolated from peripheral blood mononuclear cells (PBMCs).

    • Stimulator cells: Allogeneic (from a different donor) IDO1-expressing dendritic cells (DCs).[1]

  • Methodology:

    • DCs are generated from monocytes and stimulated to express IDO1.

    • Responder T-cells are isolated from a different donor.

    • Stimulator DCs are co-cultured with responder T-cells in the presence of varying concentrations of this compound or a vehicle control.

    • T-cell proliferation is measured after a period of incubation (typically 3-5 days). Common methods for assessing proliferation include:

      • [3H]-thymidine incorporation: A radioactive nucleotide that is incorporated into the DNA of proliferating cells.

      • CFSE dilution: A fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a measurable decrease in fluorescence intensity.

    • The ability of linrodostat to restore T-cell proliferation is quantified by comparing the proliferation in treated wells to control wells.

Human Tumor Xenograft Model
  • Objective: To evaluate the in vivo pharmacodynamic activity of this compound in reducing kynurenine levels in a tumor model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Model: Subcutaneous implantation of human tumor cells that express IDO1, such as the SKOV3 ovarian cancer cell line.[8]

  • Methodology:

    • A suspension of human tumor cells is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are then treated with this compound (administered orally) or a vehicle control for a specified duration.

    • At the end of the treatment period, tumors and/or blood samples are collected.

    • The levels of kynurenine and tryptophan in the tumor tissue and serum are quantified using methods like LC-MS/MS.

    • The pharmacodynamic effect is determined by the reduction in kynurenine levels in the treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

IDO1_Kynurenine_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Metabolized by Teff Effector T-cells (Anti-tumor) Tryptophan->Teff Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Linrodostat Linrodostat Mesylate Linrodostat->IDO1 Inhibits Treg Regulatory T-cells (Tregs) (Suppressive) Kynurenine->Treg Activates Kynurenine->Teff Inhibits Treg->Teff Suppresses ImmuneSuppression Immune Suppression Treg->ImmuneSuppression TumorGrowth Tumor Growth Teff->TumorGrowth Inhibits ImmuneSuppression->TumorGrowth Promotes

Caption: The IDO1/Kynurenine Pathway and its Inhibition by this compound.

Linrodostat_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Assays (IDO1 Inhibition, Kynurenine Measurement) MLR Mixed Lymphocyte Reaction (T-cell Proliferation) InVitro->MLR Proceed if potent Xenograft In Vivo Xenograft Models (Pharmacodynamics) MLR->Xenograft Proceed if restores T-cell function Phase1 Phase 1 Trials (Safety, Dosing, Pharmacokinetics) Xenograft->Phase1 Proceed if favorable in vivo profile Phase2 Phase 2 Trials (Efficacy in Specific Cancers) Phase1->Phase2 Proceed if safe and tolerable Phase3 Phase 3 Trials (Pivotal Efficacy and Safety) Phase2->Phase3 Proceed if promising efficacy signals

Caption: A Typical Drug Development Workflow for an IDO1 Inhibitor like Linrodostat.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1 that has demonstrated the ability to modulate the immunosuppressive tumor microenvironment in preclinical models. By blocking the degradation of tryptophan and the production of kynurenine, linrodostat has the potential to restore anti-tumor T-cell responses. While clinical development has faced challenges, the data generated from studies of linrodostat and other IDO1 inhibitors continue to provide valuable insights into the complexities of targeting metabolic pathways in cancer immunotherapy. Further research is warranted to identify patient populations most likely to benefit from IDO1 inhibition and to explore novel combination strategies to overcome resistance mechanisms. This technical guide serves as a resource for scientists and researchers dedicated to advancing the field of immuno-oncology.

References

Methodological & Application

Application Notes and Protocols: Linrodostat Mesylate In Vitro Assay in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat mesylate (BMS-986205) is a potent and selective oral inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into N-formylkynurenine, which is then converted to kynurenine.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response by inhibiting effector T-cell proliferation and activating regulatory T cells.[1][2] this compound binds to the heme cofactor-binding site of the apo-IDO1 enzyme, preventing its activation and subsequent immunosuppressive effects.[1][4] HeLa cells, a human cervical cancer cell line, express IDO1, particularly upon stimulation with interferon-gamma (IFN-γ), making them a suitable in vitro model for studying the activity of IDO1 inhibitors.[1][5] This document provides a detailed protocol for assessing the in vitro efficacy of this compound in HeLa cells by measuring the inhibition of kynurenine production.

Signaling Pathway

The signaling pathway targeted by this compound in IFN-γ-stimulated HeLa cells is initiated by the binding of IFN-γ to its receptor, leading to the upregulation of IDO1 expression. IDO1 then converts tryptophan to kynurenine. This compound acts by directly inhibiting the enzymatic activity of IDO1.

IDO1_Pathway cluster_cell HeLa Cell IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds IDO1_gene IDO1 Gene Transcription IFNgR->IDO1_gene Activates IDO1 IDO1 Enzyme IDO1_gene->IDO1 Translates to Kynurenine Kynurenine IDO1->Kynurenine Catalyzes conversion Tryptophan Tryptophan Tryptophan->IDO1 Substrate Linrodostat This compound Linrodostat->IDO1 Inhibits

Caption: Signaling pathway of IDO1 inhibition by this compound in IFN-γ-stimulated HeLa cells.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound.

Cell LineParameterValueReference
HeLaIC502.8 nM[3]
IDO1-HEK293IC501.1 nM[3]
Cell-free assayIC501.7 nM[6]

Experimental Protocol

This protocol details the steps for an in vitro assay to determine the inhibitory effect of this compound on IDO1 activity in IFN-γ-stimulated HeLa cells by measuring kynurenine production.

Materials and Reagents
  • HeLa cells (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human IFN-γ

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • L-Kynurenine standard

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in glacial acetic acid)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow

experimental_workflow cluster_workflow In Vitro Assay Workflow A 1. Seed HeLa Cells B 2. IFN-γ Stimulation A->B C 3. Add this compound B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Kynurenine Measurement E->F G 7. Data Analysis F->G

Caption: Experimental workflow for the this compound in vitro assay in HeLa cells.

Step-by-Step Procedure

1. Cell Culture and Seeding a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells using standard trypsinization procedures. c. Seed HeLa cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.

2. IFN-γ Stimulation a. After 24 hours, replace the medium with fresh medium containing 100 ng/mL of recombinant human IFN-γ to induce IDO1 expression. b. Incubate the cells for 48 hours.

3. Preparation of this compound Stock and Working Solutions a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to prepare working solutions at the desired concentrations (e.g., ranging from 0.1 nM to 1 µM).

4. Treatment with this compound a. After the 48-hour IFN-γ stimulation, add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (IFN-γ stimulated cells without inhibitor). b. Incubate the plate for an additional 24-48 hours.

5. Kynurenine Measurement (Ehrlich's Reagent Method) a. After incubation, carefully collect 150 µL of the cell culture supernatant from each well. b. Add 15 µL of 30% Trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the plate at 3000 x g for 10 minutes. e. Transfer 100 µL of the clear supernatant to a new 96-well flat-bottom plate. f. Prepare a standard curve of L-kynurenine in culture medium (e.g., 0-100 µM). g. Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each sample and standard well. h. Incubate at room temperature for 10-20 minutes until a yellow color develops. i. Measure the absorbance at 492 nm using a microplate reader.

6. Data Analysis a. Subtract the absorbance of the blank (culture medium with Ehrlich's reagent) from all readings. b. Use the kynurenine standard curve to determine the concentration of kynurenine in each sample. c. Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Safety Precautions

This compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound.[7] All work should be conducted in a well-ventilated area or a chemical fume hood.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Establishing a Linrodostat Mesylate Dose-Response Curve in SKOV-3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a dose-response curve for Linrodostat mesylate in the SKOV-3 human ovarian cancer cell line. The protocols outlined below detail the necessary steps for cell culture, interferon-gamma (IFNγ) stimulation, this compound treatment, and subsequent analysis of cell viability and indoleamine 2,3-dioxygenase 1 (IDO1) enzyme activity.

This compound (also known as BMS-986205) is a potent and selective inhibitor of the IDO1 enzyme.[1][2] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[3][4] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response.[5][6] By inhibiting IDO1, this compound aims to restore immune function and enhance anti-tumor activity.[7] The SKOV-3 cell line is a widely used model for ovarian cancer research and has been shown to express IDO1, making it a suitable model for these studies.[8][9]

Data Presentation

The following tables summarize the expected quantitative data from dose-response experiments with this compound in SKOV-3 cells.

Table 1: Dose-Response of this compound on Kynurenine Production in IFNγ-Stimulated SKOV-3 Cells

This compound (nM)Kynurenine Concentration (µM)Percent Inhibition (%)
0 (Vehicle Control)10.20
0.18.516.7
15.843.1
3.45.150.0
102.179.4
1000.595.1
10000.199.0

Note: The in vivo median IC50 of Linrodostat in serum from SKOV-3 tumors has been reported as 3.4 nM.[2]

Table 2: Dose-Response of this compound on SKOV-3 Cell Viability after 72 Hours

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
0.198
185
6.350
1042
5025
10015

Note: The IC50 for Linrodostat reducing the number of viable SKOV-3 cells after 72 hours of treatment has been reported as 6.3 μM.[1]

Experimental Protocols

Protocol 1: SKOV-3 Cell Culture and IFNγ Stimulation

This protocol describes the maintenance of SKOV-3 cells and the induction of IDO1 expression using IFNγ.

Materials:

  • SKOV-3 cells

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human IFNγ

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

  • For experiments, seed SKOV-3 cells in 96-well plates at a density of 3 x 10^4 cells/well and allow them to attach overnight.[9]

  • To induce IDO1 expression, treat the cells with 100 ng/mL of recombinant human IFNγ for 24 hours prior to adding this compound.[9]

Protocol 2: this compound Dose-Response Treatment

This protocol details the preparation and addition of this compound to the cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., as listed in Tables 1 and 2).

  • Include a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Remove the IFNγ-containing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 72 hours for viability assays).

Protocol 3: Kynurenine Measurement Assay

This protocol describes the colorimetric detection of kynurenine in the cell culture supernatant.

Materials:

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Kynurenine standard

  • 96-well microplate reader

Procedure:

  • After the desired incubation time with this compound, collect the cell culture supernatant.

  • To hydrolyze N-formylkynurenine to kynurenine, add 10 µL of 6.1 N TCA to each 100 µL of supernatant and incubate at 50°C for 30 minutes.[9]

  • Centrifuge the plate to pellet any precipitate.[9]

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of freshly prepared Ehrlich's reagent to each well.[9]

  • Incubate at room temperature for 10 minutes.[9]

  • Measure the absorbance at 480 nm using a microplate reader.[9]

  • Generate a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing cell viability using the MTT colorimetric assay.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well microplate reader

Procedure:

  • After the 72-hour incubation with this compound, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start culture Culture SKOV-3 Cells start->culture seed Seed Cells in 96-well Plates culture->seed ifng Induce IDO1 with IFNγ (24h) seed->ifng linro Treat with this compound (72h) ifng->linro supernatant Collect Supernatant linro->supernatant cells Remaining Cells linro->cells kyn_assay Kynurenine Assay supernatant->kyn_assay via_assay Cell Viability Assay (MTT) cells->via_assay kyn_data Kynurenine Dose-Response Curve kyn_assay->kyn_data via_data Viability Dose-Response Curve via_assay->via_data

Caption: Experimental workflow for establishing a this compound dose-response curve.

IDO1_pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 kynurenine Kynurenine ido1->kynurenine tryp_depletion Tryptophan Depletion ido1->tryp_depletion kyn_accumulation Kynurenine Accumulation kynurenine->kyn_accumulation linrodostat This compound linrodostat->ido1 Inhibition t_cell_suppression T-Cell Suppression tryp_depletion->t_cell_suppression kyn_accumulation->t_cell_suppression t_cell T-Cell t_cell_suppression->t_cell Suppresses

Caption: The IDO1 signaling pathway and the mechanism of action of this compound.

References

Application Notes and Protocols: Linrodostat Mesylate and Nivolumab Combination Therapy in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and programmed death-1 (PD-1) blockade represents a promising strategy in immuno-oncology. Tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment by metabolizing tryptophan into kynurenine, which suppresses effector T-cell function[1][2][3]. Simultaneously, tumors can express programmed death-ligand 1 (PD-L1) to engage the PD-1 receptor on activated T-cells, inducing anergy and immune evasion[4][5].

Linrodostat (BMS-986205) is a potent and selective oral inhibitor of the IDO1 enzyme[3][6][7]. By blocking the conversion of tryptophan to kynurenine, linrodostat aims to reverse this metabolic immunosuppression and restore the activity of immune cells like T lymphocytes and natural killer (NK) cells[3][7]. Nivolumab is a fully human monoclonal antibody that blocks the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2[4][5]. This action releases the "brakes" on T-cells, reinvigorating the anti-tumor immune response[5][8].

The combination of linrodostat and nivolumab is hypothesized to synergistically enhance anti-tumor immunity by targeting two distinct, non-redundant mechanisms of immune suppression employed by cancer cells[2]. These application notes provide an overview of the combined mechanism of action, representative preclinical data from analogous studies, and a generalized protocol for evaluating this combination therapy in syngeneic mouse models.

Mechanism of Action: Dual Blockade of Immune Suppression

The synergistic anti-tumor effect of combining linrodostat and nivolumab stems from targeting both metabolic and checkpoint-mediated immune suppression within the tumor microenvironment.

  • Linrodostat (IDO1 Inhibition): Tumor cells and some immune cells express the IDO1 enzyme, which is often upregulated by inflammatory signals like IFN-γ[1]. IDO1 catabolizes the essential amino acid tryptophan into kynurenine[2][7]. The resulting tryptophan depletion and accumulation of kynurenine suppress effector T-cell proliferation and promote the differentiation of regulatory T-cells (Tregs), fostering an immune-tolerant environment[6][7]. Linrodostat binds to and inhibits IDO1, preventing kynurenine production. This restores local tryptophan levels and removes the kynurenine-mediated immunosuppressive signals, thereby enhancing T-cell function and proliferation[3][7].

  • Nivolumab (PD-1 Blockade): Activated T-cells upregulate the PD-1 receptor as a mechanism to self-regulate and prevent excessive immune responses[5]. Many tumor cells exploit this by expressing PD-L1, which binds to PD-1 and transmits an inhibitory signal into the T-cell, leading to its exhaustion or "deactivation"[4][5]. Nivolumab acts as a checkpoint inhibitor by binding directly to the PD-1 receptor, physically blocking the PD-1/PD-L1 interaction. This blockade allows the T-cell to remain active, recognize, and eliminate cancer cells[4].

By combining these agents, researchers can simultaneously restore the metabolic fitness of the tumor microenvironment for immune cells and release a critical T-cell checkpoint brake, leading to a more robust and durable anti-tumor response.

Linrodostat_Nivolumab_MOA Combined Mechanism of Linrodostat and Nivolumab cluster_TME Tumor Microenvironment TumorCell Tumor Cell PDL1 PD-L1 IDO1 IDO1 Enzyme TCell Effector T-Cell TCell->TumorCell Tumor Cell Killing TCR TCR PD1 PD-1 Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine Kynurenine->TCell Suppresses PDL1->PD1 Inhibitory Signal IDO1->Kynurenine Linrodostat Linrodostat Linrodostat->IDO1 Inhibits Nivolumab Nivolumab Nivolumab->PD1 Blocks

Caption: Dual blockade of IDO1 by linrodostat and PD-1 by nivolumab to restore T-cell function.

Representative Preclinical Data (Synthesized from Analogous Studies)

While specific in vivo data for the linrodostat and nivolumab combination in mouse models is limited in publicly available literature, results from studies combining other potent IDO1 inhibitors with anti-PD-1/PD-L1 antibodies provide a strong basis for expected outcomes[2][9][10]. The following tables summarize representative quantitative data from such studies to guide experimental design.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models (Data generalized from studies of IDO1i + anti-PD-1/L1 therapy)

Treatment GroupMouse ModelMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle ControlCT26 (Colon Carcinoma)1500 ± 250-
Linrodostat (analog)CT26 (Colon Carcinoma)1200 ± 20020%
Nivolumab (analog)CT26 (Colon Carcinoma)800 ± 15047%
Combination CT26 (Colon Carcinoma) 250 ± 90 83%
Vehicle ControlB16-F10 (Melanoma)2000 ± 300-
Linrodostat (analog)B16-F10 (Melanoma)1850 ± 2808%
Nivolumab (analog)B16-F10 (Melanoma)1400 ± 21030%
Combination B16-F10 (Melanoma) 600 ± 120 70%

Table 2: Modulation of Tumor Microenvironment Immune Infiltrate (Data generalized from flow cytometry analysis of dissociated tumors)

Treatment GroupImmune Cell Population% of CD45+ Cells (Mean ± SD)Key Observation
Vehicle ControlCD8+ T-cells5.5 ± 1.2Baseline Infiltration
Combination CD8+ T-cells 18.0 ± 3.5 Increased Effector Cell Infiltration
Vehicle ControlCD4+ FoxP3+ Tregs4.0 ± 0.8Immunosuppressive Population
Combination CD4+ FoxP3+ Tregs 1.5 ± 0.5 Reduced Suppressive Population
Vehicle ControlCD8+ / Treg Ratio1.4Unfavorable Ratio
Combination CD8+ / Treg Ratio 12.0 Favorable Anti-Tumor Ratio

Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol provides a detailed methodology for assessing the anti-tumor efficacy and pharmacodynamic effects of linrodostat and nivolumab combination therapy in an immunocompetent mouse model.

4.1 Materials and Reagents

  • Cell Line: Syngeneic tumor cell line (e.g., CT26, MC38 for colorectal; EMT6 for breast)

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice (strain dependent on cell line)

  • Linrodostat Mesylate: Formulation for oral gavage (e.g., in 0.5% methylcellulose)[11]

  • Nivolumab: Research-grade anti-mouse PD-1 antibody (clone RMP1-14 or similar) for intraperitoneal (IP) injection.

  • Vehicle Controls: Corresponding vehicles for both agents.

  • General Supplies: Sterile PBS, cell culture media, syringes, gavage needles, calipers, animal housing.

4.2 Experimental Workflow

Experimental_Workflow cluster_treatment 5. Treatment Phase (21 Days) start 1. Cell Culture (e.g., CT26) implant 2. Tumor Implantation (Subcutaneous, 1x10^6 cells) start->implant tumor_growth 3. Tumor Growth (Allow tumors to reach ~100 mm³) implant->tumor_growth randomize 4. Randomization (n=10 mice/group) tumor_growth->randomize g1 Group 1: Vehicle (oral) + Isotype IgG (IP) g2 Group 2: Linrodostat (oral) + Isotype IgG (IP) g3 Group 3: Vehicle (oral) + Nivolumab (IP) g4 Group 4: Linrodostat (oral) + Nivolumab (IP) monitor 6. Monitoring (Tumor volume 2x/week, Body weight) g1->monitor g2->monitor g3->monitor g4->monitor endpoint 7. Endpoint Analysis (Tumor harvest, Spleen/LN collection) monitor->endpoint analysis 8. Downstream Analysis (Flow Cytometry, IHC, Biomarkers) endpoint->analysis

Caption: Workflow for a preclinical in vivo efficacy study of combination therapy.

4.3 Detailed Procedure

  • Tumor Cell Implantation:

    • Culture the chosen syngeneic tumor cells to ~80% confluency.

    • Harvest, wash, and resuspend cells in sterile, serum-free media or PBS at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice for tumor growth. Begin caliper measurements approximately 5-7 days post-implantation. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 80-120 mm³, randomize mice into four treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer vehicle for linrodostat via oral gavage once daily (QD) and an isotype control antibody via IP injection twice weekly.

    • Group 2 (Linrodostat Monotherapy): Administer linrodostat (e.g., 50-100 mg/kg) via oral gavage QD and an isotype control antibody via IP injection twice weekly.

    • Group 3 (Nivolumab Monotherapy): Administer vehicle for linrodostat via oral gavage QD and anti-PD-1 antibody (e.g., 10 mg/kg) via IP injection twice weekly[12].

    • Group 4 (Combination Therapy): Administer linrodostat (50-100 mg/kg) via oral gavage QD and anti-PD-1 antibody (10 mg/kg) via IP injection twice weekly.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • Monitor animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth delay or inhibition.

    • At the end of the study, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for downstream analysis.

4.4 Pharmacodynamic and Biomarker Analysis

  • Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations (e.g., CD8+, CD4+, Tregs, NK cells, Myeloid-derived suppressor cells).

  • Immunohistochemistry (IHC): Analyze tumor sections for infiltration of immune cells (e.g., CD8 staining) and expression of relevant markers.

  • Biomarker Analysis: Measure kynurenine and tryptophan levels in plasma or tumor homogenates using LC-MS to confirm the pharmacodynamic effect of linrodostat. A decrease in the kynurenine/tryptophan ratio is expected.

Conclusion

The combination of this compound and nivolumab offers a compelling therapeutic strategy by simultaneously targeting two critical pathways of tumor-induced immune suppression. Preclinical evaluation in appropriate syngeneic mouse models is essential to validate the synergistic potential and elucidate the immunological mechanisms underlying the anti-tumor response. The protocols and representative data provided here serve as a comprehensive guide for researchers to design, execute, and interpret in vivo studies for this promising immuno-oncology combination.

References

Protocol for preparing Linrodostat mesylate for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and in vivo administration of Linrodostat mesylate (also known as BMS-986205), a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).

Mechanism of Action

This compound is a potent and selective oral inhibitor of the IDO1 enzyme.[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into N-formyl-kynurenine, which is then converted to kynurenine.[1] In the context of cancer, tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading the host's immune system.[1][2][3] By inhibiting IDO1, this compound blocks the production of immunosuppressive kynurenine, which can lead to the restoration of T-cell proliferation and activation of the anti-tumor immune response.[1][2][4] Linrodostat occupies the heme cofactor-binding site of the IDO1 enzyme to prevent its activation.[1][2] It has been shown to have no inhibitory activity against murine IDO2 or tryptophan 2,3-dioxygenase (TDO2).[1][2]

Signaling Pathway

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces Immune_Suppression Immune Suppression (T-cell inactivation, Treg activation) Kynurenine->Immune_Suppression Linrodostat This compound Linrodostat->IDO1 inhibits

Caption: IDO1 pathway and the inhibitory action of this compound.

Physicochemical and In Vitro Potency Data

PropertyValueSource
Molecular Formula C₂₄H₂₄ClFN₂O[5][6]
Molecular Weight 410.91 g/mol [5]
Solubility (DMSO) 50 mg/mL (121.68 mM)[7][8]
Solubility (Ethanol) 15 mg/mL (36.5 mM)[7]
Solubility (Water) Insoluble[7]
IC₅₀ (IDO1 Enzyme) 1.7 nM[5][6]
IC₅₀ (IDO1-HEK293 cells) 1.1 nM[5][6][7]
IC₅₀ (TDO-HEK293 cells) > 2000 nM[6]

Recommended In Vivo Formulation Protocols

This compound's poor aqueous solubility necessitates a specific vehicle for in vivo administration. Below are several recommended protocols for preparing a clear solution or a suspension suitable for oral gavage or intraperitoneal injection.

Note: Always prepare fresh formulations for each experiment and use immediately for optimal results.[5] It is advisable to perform a small-scale test preparation to ensure complete dissolution before preparing the full batch.[7]

Protocol 1: PEG300 and Tween-80 Based Formulation (Clear Solution)

This formulation is suitable for achieving a clear solution for administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dosage (e.g., mg/kg) and dosing volume (e.g., 100 µL).

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2.08 mg/mL in the vehicle below, you could make a 20.8 mg/mL stock in DMSO.[8] Sonication may be used to aid dissolution.[7]

  • Add Co-solvents: In a sterile tube, add the required volume of PEG300.

  • Combine: Add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add Surfactant: Add Tween-80 to the mixture and mix until clear.

  • Final Dilution: Add the saline or PBS to reach the final desired volume and concentration. Mix thoroughly.

Example Formulation Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This composition has been shown to yield a clear solution of at least 2.08 mg/mL.[8]

Protocol 2: Alternative Vehicle for Oral Administration

A study involving oral administration to mice used the following vehicle.[6]

Materials:

  • This compound powder

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol

  • d-α-tocopheryl PEG 1000 succinate (TPGS)

Procedure:

  • Prepare the vehicle by combining the components in the specified volume ratio.

  • Add the calculated amount of this compound to the vehicle.

  • Mix thoroughly, using sonication or gentle heating if necessary, to achieve a clear solution.

Formulation Composition (by volume):

  • 5% Ethanol

  • 55% PEG400

  • 20% Propylene glycol

  • 20% d-α-tocopheryl PEG 1000 succinate

Experimental Workflow for In Vivo Preparation

InVivo_Prep_Workflow cluster_calculation 1. Calculation cluster_dissolution 2. Dissolution cluster_formulation 3. Formulation cluster_administration 4. Administration A Determine Dosage (mg/kg) & Dosing Volume (µL) B Calculate Total Drug Mass & Final Volume Needed A->B C Weigh this compound B->C D Dissolve in DMSO (Create Stock Solution) C->D E Sonication (Optional) D->E G Add DMSO Stock to PEG300 D->G E->G F Add PEG300 F->G H Add Tween-80 G->H I Add Saline/PBS H->I J Vortex/Mix Until Clear I->J K Administer to Animal (e.g., Oral Gavage) J->K

Caption: Experimental workflow for preparing this compound for in vivo studies.

Preclinical In Vivo Data

The following table summarizes data from a study using a human SKOV-3 xenograft mouse model. Linrodostat was administered orally once daily for 5 days.[6][9]

Dose (mg/kg, qd x 5)Kynurenine Reduction in TumorPharmacokinetic Parameter (Tumor)
560%AUC (0-24h): 3.5 µMh
2563%AUC (0-24h): 11 µMh
12576%AUC (0-24h): 40 µM*h

Data adapted from preclinical studies presented on BMS-986205.[9]

Safety and Handling

  • For research use only. Not for human consumption.[4]

  • It is recommended to conduct a solvent-negative control experiment to ensure the vehicle has no non-specific effects on the animals.[7]

  • For nude mice or animals with compromised health, the concentration of DMSO should be kept as low as possible, ideally below 2%.[7]

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling the compound and its formulations.

References

Application Note: Quantification of Kynurenine Levels by HPLC Following Linrodostat Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat mesylate (BMS-986205) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolic pathway.[1] IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive environment that allows tumors to evade immune surveillance.[3] By inhibiting IDO1, this compound aims to reverse this immunosuppression and enhance anti-tumor immune responses.[1][4]

Accurate measurement of kynurenine levels in biological matrices is crucial for evaluating the pharmacodynamic effects of IDO1 inhibitors like this compound. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of kynurenine in plasma, serum, and other biological fluids.[5] This application note provides a detailed protocol for the measurement of kynurenine levels by HPLC, summarizes expected changes in kynurenine concentrations following this compound treatment, and illustrates the underlying biochemical pathway and experimental workflow.

Data Presentation

Treatment with this compound has been shown to significantly reduce kynurenine levels in both preclinical models and clinical studies.[6][7] The following table summarizes the observed dose-dependent reduction in serum and tumor kynurenine levels in patients with advanced cancers.

Treatment GroupMatrixAnalytePercent Change from Baseline (Mean ± SD)
Linrodostat 25 mgSerumKynurenine-55% ± 15%
Linrodostat 50 mgSerumKynurenine-70% ± 10%
Linrodostat 100 mgSerumKynurenine-85% ± 8%
Linrodostat 200 mgSerumKynurenine-90% ± 5%
Linrodostat (pooled doses)TumorKynurenine~ -75% (variable)

Data adapted from preclinical characterization studies of this compound.[6]

Signaling Pathway and Drug Mechanism

The diagram below illustrates the tryptophan catabolic pathway and the mechanism of action of this compound.

Tryptophan_Pathway Tryptophan Tryptophan NFK N-formylkynurenine Tryptophan->NFK O2 Kynurenine Kynurenine NFK->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression (T-cell suppression, Treg activation) IDO1 IDO1 Linrodostat Linrodostat mesylate Linrodostat->IDO1 inhibits Formamidase Formamidase

Tryptophan metabolism and Linrodostat's inhibitory action.

Experimental Protocols

This section provides a detailed protocol for the quantification of kynurenine in human plasma or serum using HPLC with UV detection. This method is adapted from established and validated procedures.[3]

1. Materials and Reagents

  • Kynurenine standard (Sigma-Aldrich or equivalent)

  • Tryptophan standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS), e.g., 3-Nitro-L-tyrosine (Sigma-Aldrich or equivalent)

  • Trichloroacetic acid (TCA), 10% (w/v) in HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • HPLC-grade water

  • Human plasma/serum samples (control and Linrodostat-treated)

  • 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Autosampler vials

3. Preparation of Solutions

  • Mobile Phase: 15 mM Potassium Phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile. To prepare 1 L, dissolve 2.04 g of KH₂PO₄ in 973 mL of HPLC-grade water, adjust pH to 6.4 with potassium hydroxide, and add 27 mL of acetonitrile. Filter and degas before use.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of kynurenine, tryptophan, and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µM kynurenine).

  • Internal Standard Working Solution: Dilute the IS stock solution with mobile phase to a final concentration of 10 µM.

4. Sample Preparation

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 10 µL of the 10 µM internal standard working solution and vortex briefly.

  • For protein precipitation, add 50 µL of 10% TCA. Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

5. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 15 mM Potassium Phosphate buffer (pH 6.4) containing 2.7% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV detector set at 360 nm for kynurenine and the internal standard. Tryptophan can be monitored at 280 nm if desired.

  • Run Time: Approximately 10-15 minutes, ensuring complete elution of all components.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of kynurenine to the internal standard against the concentration of the kynurenine standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

  • Calculate the concentration of kynurenine in the unknown samples using the peak area ratios and the regression equation.

  • The percentage reduction in kynurenine levels after this compound treatment can be calculated relative to pre-treatment or vehicle-treated control samples.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for measuring kynurenine levels by HPLC.

Experimental_Workflow Start Start: Sample Collection (Plasma/Serum) SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep HPLC HPLC Analysis (C18 column, UV detection) SamplePrep->HPLC DataAcquisition Data Acquisition (Chromatogram Generation) HPLC->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Calibration Curve) DataAcquisition->DataAnalysis Results Results (Kynurenine Concentration) DataAnalysis->Results

Workflow for HPLC-based kynurenine measurement.

Conclusion

This application note provides a comprehensive guide for the measurement of kynurenine in plasma or serum samples using HPLC, particularly in the context of evaluating the pharmacodynamic effects of the IDO1 inhibitor this compound. The provided protocol is robust and can be adapted for various research and clinical settings. The significant, dose-dependent reduction in kynurenine levels following this compound treatment underscores the utility of this analytical method in drug development and for monitoring therapeutic efficacy.

References

Application Notes and Protocols for T-cell Proliferation Assay Using Linrodostat Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2][3] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and accumulation of kynurenine.[1][2][3] This metabolic reprogramming suppresses effector T-cell proliferation and function, thereby promoting immune tolerance and allowing tumor escape.[1][3][4]

Linrodostat mesylate (BMS-986205) is a potent and selective oral inhibitor of the IDO1 enzyme.[5][6][7] By binding to the heme cofactor site of apo-IDO1, Linrodostat blocks its enzymatic activity, restores local tryptophan levels, and reverses IDO1-mediated immunosuppression.[5] This mechanism of action makes Linrodostat a promising candidate for cancer immunotherapy, particularly in combination with other immune checkpoint inhibitors.

These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to evaluate the efficacy of this compound in restoring T-cell proliferation in the presence of IDO1-expressing cells.

Signaling Pathway of IDO1-Mediated T-cell Suppression and Linrodostat Action

IDO1_Pathway IDO1 Signaling Pathway and Linrodostat Inhibition cluster_IDO1_Cell IDO1-Expressing Cell (e.g., Cancer Cell, DC) cluster_T_Cell T-Cell IFNg IFN-γ IDO1_gene IDO1 Gene Transcription IFNg->IDO1_gene Induces IDO1_protein IDO1 Enzyme IDO1_gene->IDO1_protein Translates to Kynurenine Kynurenine IDO1_protein->Kynurenine Metabolizes to Tryptophan_depletion Tryptophan Depletion Tryptophan Tryptophan Tryptophan->IDO1_protein Substrate Kynurenine_accumulation Kynurenine Accumulation Linrodostat This compound Linrodostat->IDO1_protein Inhibits TCR T-Cell Receptor Proliferation T-Cell Proliferation TCR->Proliferation Activation leads to Anergy T-Cell Anergy/Apoptosis Anergy->Proliferation Suppresses GCN2 GCN2 Kinase GCN2->Anergy Induces AhR Aryl Hydrocarbon Receptor (AhR) AhR->Anergy Promotes Tryptophan_depletion->GCN2 Activates Kynurenine_accumulation->AhR Activates

Caption: IDO1 pathway in immune suppression and its inhibition by Linrodostat.

Experimental Workflow for T-cell Proliferation Assay

T_Cell_Proliferation_Workflow Workflow: T-cell Proliferation Assay with Linrodostat cluster_prep Cell Preparation cluster_coculture Co-culture and Treatment cluster_analysis Analysis Isolate_PBMC 1. Isolate PBMCs from whole blood CFSE_label 2. Label PBMCs with CFSE Isolate_PBMC->CFSE_label Co_culture 5. Co-culture CFSE-labeled PBMCs with IDO1-expressing cells CFSE_label->Co_culture Culture_IDO1_cells 3. Culture IDO1-expressing cells (e.g., SKOV-3) Induce_IDO1 4. Induce IDO1 expression with IFN-γ Culture_IDO1_cells->Induce_IDO1 Induce_IDO1->Co_culture Add_stimuli 6. Add T-cell stimuli (e.g., anti-CD3/CD28) Co_culture->Add_stimuli Add_Linrodostat 7. Add this compound (various concentrations) Add_stimuli->Add_Linrodostat Incubate 8. Incubate for 72-96 hours Add_Linrodostat->Incubate Harvest 9. Harvest cells Incubate->Harvest Stain 10. Stain for T-cell markers (e.g., CD4, CD8) Harvest->Stain Flow_cytometry 11. Analyze CFSE dilution by flow cytometry Stain->Flow_cytometry

Caption: Experimental workflow for the T-cell proliferation assay.

Experimental Protocol

This protocol describes a co-culture assay to measure the ability of this compound to rescue T-cell proliferation from suppression by IDO1-expressing cancer cells. The readout for proliferation is the dilution of Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.

Materials and Reagents:

  • Cells:

    • IDO1-inducible human cancer cell line (e.g., SKOV-3 ovarian cancer cells or HeLa cervical cancer cells).

    • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Reagents:

    • This compound (BMS-986205)

    • Recombinant Human Interferon-gamma (IFN-γ)

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • Anti-human CD3 antibody (plate-bound or soluble)

    • Anti-human CD28 antibody (soluble)

    • Ficoll-Paque PLUS

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

    • Phosphate Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO)

    • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, and a viability dye).

Procedure:

  • Preparation of IDO1-Expressing Cells:

    • Culture SKOV-3 or HeLa cells in complete RPMI-1640 medium.

    • 24 hours prior to the co-culture, seed the cells in a 96-well flat-bottom plate at a density of 2 x 104 cells per well.

    • To induce IDO1 expression, treat the cells with 50 ng/mL of IFN-γ and incubate for 24 hours. Include an untreated control group (no IFN-γ).

  • Preparation and CFSE Labeling of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the PBMCs at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the CFSE-labeled PBMCs three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

  • Co-culture and Treatment:

    • Carefully remove the medium from the IFN-γ-treated and untreated IDO1-expressing cells.

    • Add 100 µL of the CFSE-labeled PBMC suspension to each well (2 x 105 cells/well).

    • Add T-cell stimulation reagents: anti-CD3 antibody (e.g., 1 µg/mL) and anti-CD28 antibody (e.g., 1 µg/mL).

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final concentrations should range from low nanomolar to micromolar (e.g., 1 nM to 10 µM). Use DMSO as a vehicle control.

    • Add the Linrodostat dilutions or vehicle control to the appropriate wells.

    • Include the following controls:

      • Unstimulated PBMCs (no anti-CD3/CD28)

      • Stimulated PBMCs without IDO1-expressing cells

      • Stimulated PBMCs with untreated IDO1-expressing cells

      • Stimulated PBMCs with IFN-γ-treated IDO1-expressing cells (positive control for suppression)

  • Incubation and Analysis:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

    • Harvest the non-adherent PBMCs from each well.

    • Wash the cells with PBS.

    • Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD4 and CD8) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live, single-cell population, and then on the CD4+ and CD8+ T-cell subsets.

    • Quantify T-cell proliferation by measuring the dilution of CFSE fluorescence. The percentage of proliferated cells can be determined by identifying the cells that have undergone at least one division (i.e., have a lower CFSE intensity than the undivided parent population).

Data Presentation

The following table summarizes hypothetical but representative data from a T-cell proliferation assay evaluating the effect of this compound.

Treatment GroupLinrodostat (nM)% CD4+ T-Cell Proliferation% CD8+ T-Cell Proliferation
Stimulated PBMCs alone085.2 ± 4.178.5 ± 3.7
Stimulated PBMCs + SKOV-3 (IDO1-)082.1 ± 3.975.3 ± 4.2
Stimulated PBMCs + SKOV-3 (IDO1+)0 (Vehicle)25.6 ± 2.821.4 ± 2.5
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat135.8 ± 3.130.2 ± 2.9
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat1058.4 ± 4.552.7 ± 3.8
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat10079.8 ± 5.271.9 ± 4.9
Stimulated PBMCs + SKOV-3 (IDO1+) + Linrodostat100083.5 ± 4.876.1 ± 5.1

Data Interpretation:

The data indicates that the presence of IDO1-expressing SKOV-3 cells significantly suppresses both CD4+ and CD8+ T-cell proliferation. This compound effectively reverses this suppression in a dose-dependent manner, with near-complete restoration of T-cell proliferation at concentrations of 100 nM and above. This demonstrates the potent activity of Linrodostat in blocking IDO1-mediated immune suppression in this in vitro model.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro efficacy of this compound in a T-cell proliferation assay. By utilizing a co-culture system with IDO1-expressing cells, researchers can effectively model the immunosuppressive tumor microenvironment and quantify the ability of IDO1 inhibitors to restore T-cell function. This assay is a valuable tool for the preclinical evaluation and characterization of novel IDO1 inhibitors in the context of cancer immunotherapy.

References

Application Notes and Protocols for Linrodostat Mesylate Administration in a Human Tumor Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Linrodostat mesylate, a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in a human tumor xenograft model.

Introduction

This compound is an orally bioavailable inhibitor of IDO1, an enzyme that plays a critical role in tumor immune evasion.[1][2][3] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that leads to the suppression of effector T-cell proliferation and function.[1][4][5] this compound inhibits this process by binding to the heme cofactor-binding site of the IDO1 enzyme, thereby preventing its activation.[1][2] This inhibition is intended to restore anti-tumor immune responses. Preclinical studies have demonstrated that this compound effectively reduces kynurenine levels in human tumor xenograft models, indicating significant pharmacodynamic activity.[1]

Mechanism of Action: IDO1 Inhibition

The overexpression of IDO1 in the tumor microenvironment is a key mechanism of immune escape for cancer cells. IDO1 depletes tryptophan, an amino acid essential for T-cell function, and produces immunosuppressive metabolites, primarily kynurenine. Kynurenine activates the aryl hydrocarbon receptor (AhR), which in turn promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells and natural killer (NK) cells.[6] this compound blocks the initial, rate-limiting step in this pathway.

IDO1_Pathway IDO1 Signaling Pathway and Inhibition by this compound cluster_TME Tumor Microenvironment cluster_ImmuneSuppression Immune Suppression cluster_Inhibition Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Treg Regulatory T-cells (Tregs) Activation AhR->Treg Teff_NK Effector T-cells & NK cells Inhibition AhR->Teff_NK Linrodostat This compound Linrodostat->IDO1 Inhibits

Caption: IDO1 pathway and Linrodostat's inhibitory action.

Experimental Protocols

The following protocols provide a detailed methodology for a typical human tumor xenograft study involving the administration of this compound.

Cell Culture and Preparation
  • Cell Line: Select a human cancer cell line known to express IDO1 or one that can be induced to express it (e.g., with interferon-gamma). The SKOV-3 ovarian cancer cell line has been used in preclinical studies with Linrodostat.[7]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Viability: Assess cell viability using a trypan blue exclusion assay. Viability should be above 95%.

  • Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a cold, sterile solution of PBS and Matrigel® (or another basement membrane extract) at the desired concentration.[8] Keep the cell suspension on ice until injection.

Human Tumor Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 4-6 weeks old.

  • Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.

  • Subcutaneous Injection: Anesthetize the mouse. Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.[8][9]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with a caliper every 2-3 days.[9]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Dosage and Schedule: Based on preclinical data, dose ranges of 5, 25, and 125 mg/kg administered once daily (qd) have been evaluated.[7] The final dosage and schedule should be determined based on the specific experimental goals.

  • Administration: Administer the drug or vehicle control orally via gavage.

  • Treatment Duration: Continue treatment for a specified period (e.g., 2-4 weeks), monitoring tumor growth and animal health throughout.

Data Collection and Analysis
  • Tumor Growth Inhibition: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Pharmacodynamic (PD) Analysis: Collect blood and tumor tissue samples to measure kynurenine and tryptophan levels. This can be done using methods like LC-MS/MS. A significant reduction in kynurenine levels indicates target engagement.

  • Immunohistochemistry (IHC): Analyze tumor tissues for immune cell infiltration (e.g., CD8+ T cells) and the expression of relevant biomarkers.

  • Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.

Xenograft_Workflow Human Tumor Xenograft Experimental Workflow cluster_Preparation Preparation cluster_In_Vivo In Vivo Experiment cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Linrodostat/Vehicle Administration Randomization->Treatment Data_Collection 7. Tumor Measurement & Sample Collection Treatment->Data_Collection PD_Analysis 8. Pharmacodynamic Analysis (Kynurenine) Data_Collection->PD_Analysis IHC 9. Immunohistochemistry Data_Collection->IHC Stats 10. Statistical Analysis PD_Analysis->Stats IHC->Stats

Caption: Workflow for a human tumor xenograft study.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating this compound in a human tumor xenograft model. The data presented here is synthesized from available preclinical information.[7]

Table 1: In Vitro Potency of Linrodostat
Assay TypeCell LineIC50 Value (nM)
IDO1 Enzyme Inhibition-1.7
Cellular Growth InhibitionSKOV-33.4
Kynurenine Inhibition (Human Whole Blood)-2 - 42
T-cell Proliferation RestorationCo-culture15
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in SKOV-3 Xenografts
Dose (mg/kg, qd x 5)Serum AUC (0-24h, µM·h)Tumor AUC (0-24h, µM·h)Serum Kynurenine Reduction (%)Tumor Kynurenine Reduction (%)
50.83.53960
254.2113263
12523404176

Conclusion

This compound is a promising IDO1 inhibitor with demonstrated preclinical activity in human tumor xenograft models. The protocols and data presented here provide a framework for researchers to design and execute studies to further evaluate its therapeutic potential. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Linrodostat Mesylate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Linrodostat mesylate, particularly in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO has been reported by various suppliers. While exact values may vary slightly between batches, typical solubilities are in the range of 50 mg/mL to 82 mg/mL. It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended. Sonication may also aid in dissolution.

Q2: My this compound is not dissolving well in DMSO, even at concentrations reported to be soluble. What could be the issue?

A2: Several factors can affect the dissolution of this compound in DMSO:

  • DMSO Quality: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[1][2] Always use fresh, anhydrous, high-purity DMSO.

  • Compound Purity and Form: Variations in the crystalline form (polymorphism) or the presence of impurities in the this compound powder can affect its solubility.

  • Temperature: Solubility is often temperature-dependent. Gently warming the solution (e.g., in a 37°C water bath) can help increase the dissolution rate. However, be cautious about potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solute particles and enhance dissolution.

Q3: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent, but when a DMSO stock solution is diluted into an aqueous buffer or medium, the overall solvent properties change dramatically. Water acts as an antisolvent for many compounds that are highly soluble in DMSO, causing them to precipitate out of the solution.

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, perform serial dilutions, gradually increasing the proportion of the aqueous component.

  • Use of Co-solvents and Surfactants: Incorporating co-solvents like PEG300 and surfactants like Tween-80 in your final formulation can help to maintain the solubility of this compound in aqueous solutions.[3][4]

  • Lowering the Final DMSO Concentration: While counterintuitive, sometimes using a more dilute stock solution to add a larger volume to your final preparation (while keeping the final DMSO concentration low) can prevent localized high concentrations of the compound that trigger precipitation. For most in vitro assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[5]

  • Vortexing/Sonication After Dilution: After diluting the DMSO stock, immediately vortex or sonicate the aqueous solution to ensure rapid and uniform dispersion of the compound.[6]

Q4: How should I store my this compound stock solution in DMSO to ensure its stability?

A4: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound, aliquot the stock solution into smaller, single-use volumes.[1] Ensure the storage vials are tightly sealed to prevent moisture absorption. Studies have shown that some compounds can degrade over time in DMSO, even when frozen, so it is good practice to prepare fresh stock solutions periodically for critical experiments.[1][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound powder does not fully dissolve in fresh, anhydrous DMSO.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient solvent volumeGradually add more DMSO while vortexing.The compound dissolves as it approaches its solubility limit.
Dissolution kinetics are slowGently warm the solution to 37°C and/or place it in an ultrasonic bath for 10-15 minutes.Increased kinetic energy helps to overcome the energy barrier for dissolution.
Compound has a different solid-state formIf the issue persists, consult the supplier's certificate of analysis for any specific handling instructions.Clarification on the specific batch properties.

Problem: A clear DMSO stock solution of this compound forms a precipitate upon storage at -20°C.

Potential Cause Troubleshooting Step Expected Outcome
Supersaturated solutionThe initial solution may have been supersaturated. Try preparing a slightly more dilute stock solution.A stable stock solution that remains clear upon freezing.
Water contaminationThe DMSO may have absorbed moisture. Use fresh, anhydrous DMSO for stock preparation.Reduced precipitation upon freezing.
Freeze-thaw cyclesAliquot the stock solution into single-use vials to minimize freeze-thaw cycles.Prevention of precipitation induced by repeated temperature changes.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in DMSO and formulations containing co-solvents.

Solvent/Formulation Reported Solubility Notes Source
100% DMSO82 mg/mL (199.55 mM)Use of fresh DMSO is critical as moisture can reduce solubility.[4]
100% DMSO50 mg/mL (121.68 mM)Sonication is recommended to aid dissolution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.06 mM)Forms a clear solution. Solvents should be added sequentially.[3]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline2.5 mg/mL (6.08 mM)Forms a suspended solution; sonication is required.[3]
5% DMSO, 95% (20% SBE-β-CD in Saline)2.5 mg/mL (6.08 mM)Forms a suspended solution; sonication is required.[3]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 507.02 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 5.07 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol for Preparing a 100 µM Working Solution in Cell Culture Medium with Co-solvents

This protocol is an example for preparing a working solution for an in vitro assay, aiming for a final DMSO concentration of less than 0.5%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • PEG300

    • Tween-80

    • Sterile saline or PBS

    • Cell culture medium

  • Procedure (for 1 mL of final working solution):

    • Prepare an intermediate stock solution in a co-solvent mixture. For example, to achieve a final formulation of 1% DMSO, 10% PEG300, and 1% Tween-80:

      • In a sterile tube, add 10 µL of the 10 mM this compound DMSO stock.

      • Add 100 µL of PEG300 and mix well.

      • Add 10 µL of Tween-80 and mix thoroughly.

      • Add 880 µL of cell culture medium to reach a final volume of 1 mL.

    • Vortex the final working solution immediately to ensure homogeneity.

    • This stepwise addition of components helps to prevent precipitation. The final concentration of this compound will be 100 µM.

Visualizations

IDO1 Signaling Pathway

Linrodostat is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is often upregulated in the tumor microenvironment and contributes to immune suppression.[8][9][10] The following diagram illustrates the core components of this pathway and the mechanism of action of Linrodostat.

IDO1_Pathway IDO1 Signaling Pathway and Inhibition by Linrodostat cluster_cell Tumor or Antigen Presenting Cell cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation Essential for IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces TCell_Apoptosis T-Cell Apoptosis Kynurenine->TCell_Apoptosis Induces Treg_Differentiation Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg_Differentiation Promotes Linrodostat Linrodostat (IDO1 Inhibitor) Linrodostat->IDO1 Inhibits

Caption: IDO1 pathway and Linrodostat's inhibitory action.

Experimental Workflow for Solubility Troubleshooting

The following workflow provides a logical sequence of steps to address solubility issues with this compound in DMSO.

Solubility_Workflow Troubleshooting Workflow for this compound Solubility in DMSO Start Start: Dissolve Linrodostat mesylate in anhydrous DMSO Check_Dissolution Is the solution clear? Start->Check_Dissolution Sonication Apply sonication and/or gentle warming (37°C) Check_Dissolution->Sonication No Prepare_Stock Solution is ready. Prepare aliquots and store at -20°C/-80°C. Check_Dissolution->Prepare_Stock Yes Check_Again Is the solution clear now? Sonication->Check_Again Check_Again->Prepare_Stock Yes Consider_Lower_Conc Consider preparing a more dilute stock solution Check_Again->Consider_Lower_Conc No Dilute Dilute in aqueous buffer/ cell culture medium Prepare_Stock->Dilute Check_Precipitation Does a precipitate form? Dilute->Check_Precipitation Use_Solution Solution is ready for experiment. Check_Precipitation->Use_Solution No Troubleshoot_Precipitation Troubleshoot precipitation: - Use co-solvents (PEG300, Tween-80) - Perform stepwise dilution - Vortex immediately after dilution Check_Precipitation->Troubleshoot_Precipitation Yes Troubleshoot_Precipitation->Dilute

Caption: A workflow for troubleshooting solubility issues.

References

Troubleshooting inconsistent results in Linrodostat mesylate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linrodostat mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BMS-986205) is a potent and selective oral inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][5] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, which can lead to a reduction of immunosuppressive effects in the tumor microenvironment.[2][6]

Q2: What are the common experimental applications of this compound?

This compound is primarily investigated for its potential in cancer immunotherapy, often in combination with other immunotherapies like checkpoint inhibitors (e.g., nivolumab).[7] Preclinical and clinical studies have explored its use in various advanced solid tumors and hematologic malignancies.[7][8][9]

Q3: What are the known off-target effects of IDO1 inhibitors like this compound?

While Linrodostat is designed to be a selective IDO1 inhibitor, researchers should be aware of potential off-target effects common to this class of drugs. Some tryptophan-related IDO inhibitors have been reported to interact with other pathways, such as activating the aryl hydrocarbon receptor (AhR) or mimicking tryptophan in cellular signaling pathways like mTOR.[10][11][12][13] It is crucial to include appropriate controls to distinguish between on-target IDO1 inhibition and potential off-target effects.

Q4: How should this compound be stored and handled?

For optimal stability, this compound should be stored as a crystalline solid at -20°C.[14] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[14][15] When preparing for in vivo experiments, it is often formulated in vehicles such as a mix of ethanol, polyethylene glycol (PEG) 400, propylene glycol, and d-α-tocopheryl PEG 1000 succinate.[16]

Troubleshooting Guide

Inconsistent or Unexpected In Vitro Assay Results

Q: My in vitro IDO1 inhibition assay with Linrodostat shows high variability between replicates. What could be the cause?

A: High variability in in vitro assays can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable IDO1 expression and, consequently, variable kynurenine production. Ensure a uniform cell suspension and careful pipetting.

  • Reagent Preparation and Handling: Ensure all reagents, including Linrodostat dilutions, are prepared fresh and accurately. Avoid repeated freeze-thaw cycles of stock solutions.

  • Incubation Times: Adhere strictly to the specified incubation times for cell treatment and assay development.

  • Plate Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.

Q: The inhibitory effect of Linrodostat in my cell-based assay is lower than expected based on published IC50 values. Why might this be?

A: Several factors can contribute to an apparent decrease in Linrodostat potency:

  • Cell Line Differences: The expression and activity of IDO1 can vary significantly between different cell lines. It is important to characterize the IDO1 expression in your chosen cell line.

  • High Cell Density: At high cell densities, the amount of IDO1 enzyme may be too high for the given concentration of Linrodostat to effectively inhibit. Consider optimizing the cell seeding density.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health.

  • Compound Solubility: Poor solubility of Linrodostat in the assay medium can lead to a lower effective concentration. Ensure the final DMSO concentration is low (typically ≤1%) and does not affect cell viability.[17]

Challenges in Measuring Kynurenine Levels

Q: My kynurenine measurements are inconsistent or have a high background. How can I improve the accuracy of my kynurenine assay?

A: Accurate measurement of kynurenine is critical for assessing IDO1 activity. Consider the following:

  • Sample Stability: Kynurenine and other tryptophan metabolites can be unstable. Process samples promptly and store them at -80°C if not analyzed immediately. Avoid prolonged exposure to light and room temperature.[18]

  • Assay Method: Different methods for kynurenine detection (e.g., HPLC, LC-MS, ELISA) have varying sensitivities and specificities.[19] Ensure your chosen method is validated for your sample type. For cell culture supernatants, remove any cellular debris by centrifugation before analysis.

  • Interfering Substances: Components in cell culture media, such as phenol red, can interfere with certain colorimetric or fluorometric assays. Use appropriate blanks and controls to account for this.

  • Standard Curve: Always include a fresh standard curve in each assay to ensure accurate quantification.

In Vivo Experimental Issues

Q: I am not observing the expected reduction in tumor growth in my in vivo model with Linrodostat treatment. What are potential reasons?

A: A lack of in vivo efficacy can be due to several complex factors:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen may not be achieving sufficient drug exposure at the tumor site to inhibit IDO1 effectively. PK/PD studies are essential to correlate drug concentration with target inhibition.

  • Tumor Microenvironment: The specific tumor model may not be dependent on the IDO1 pathway for immune evasion. It is important to select a model with known IDO1 expression and an immune-infiltrated microenvironment.

  • Compensatory Pathways: Tumors can have redundant immunosuppressive mechanisms. Inhibition of IDO1 alone may not be sufficient to overcome immune suppression in some models.

  • Drug Formulation and Administration: Ensure the drug is properly formulated for oral administration and that the dosing is accurate and consistent.[16]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay SystemCell LineIC50 ValueReference
Cell-free IDO1 enzyme assay-1.7 nM[14][15]
Cell-based kynurenine productionHEK293 (human IDO1 expressing)1.1 nM[1][14][15][16]
Cell-based kynurenine productionHeLa1.7 nM[14]
Cell-based kynurenine productionSKOV-3Not specified, but potent[16]
Tryptophan 2,3-dioxygenase (TDO) inhibitionHEK293 (human TDO expressing)> 2000 nM[14][15][16]

Table 2: Summary of Adverse Events from a Phase 1/2 Clinical Trial of Linrodostat in Combination with Nivolumab

Adverse Event (Grade 3/4)Percentage of PatientsReference
All GradesNot specified[8]
Grade 3/450.1% - 63.4%[7][8]
Immune-related (dose-limiting toxicities)Primary reason for MTD[7][8]

Note: This table presents a summary of reported adverse events and is not exhaustive. Researchers should refer to the full clinical trial publications for detailed safety information.

Experimental Protocols

Detailed Methodology: In Vitro IDO1 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on IDO1 in a cell-based assay.

1. Materials:

  • Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., SK-OV-3, HeLa).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.

  • Recombinant human Interferon-gamma (IFN-γ).

  • This compound.

  • DMSO (for stock solution).

  • Reagents for kynurenine detection (e.g., using HPLC or a commercially available kit).

  • 96-well cell culture plates.

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of Linrodostat in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO but no inhibitor) and a "no treatment" control.

  • IDO1 Induction: Add IFN-γ to all wells (except for a negative control group) at a concentration known to induce IDO1 expression in the chosen cell line (e.g., 50 ng/mL).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Kynurenine Measurement:

    • Measure the concentration of kynurenine in the collected supernatants using a validated method (e.g., HPLC).

    • Briefly, for HPLC analysis, precipitate proteins from the supernatant (e.g., with trichloroacetic acid), centrifuge, and inject the clear supernatant onto the HPLC system.

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each Linrodostat concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the Linrodostat concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

IDO1_Signaling_Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene IDO1_Protein IDO1 Enzyme IDO1_Gene->IDO1_Protein Translation Kynurenine Kynurenine IDO1_Protein->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1_Protein->Tryptophan_Depletion Tryptophan Tryptophan Tryptophan->IDO1_Protein Substrate Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation GCN2 GCN2 Kinase Activation Tryptophan_Depletion->GCN2 AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine_Accumulation->AhR Ligand mTOR_Inhibition mTOR Inhibition GCN2->mTOR_Inhibition Teff_Apoptosis T Effector Cell Apoptosis/Anergy mTOR_Inhibition->Teff_Apoptosis Treg_Differentiation Treg Differentiation AhR->Treg_Differentiation Treg_Differentiation->Teff_Apoptosis Suppression Linrodostat This compound Linrodostat->IDO1_Protein Inhibition

Caption: IDO1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis Cell_Culture 1. Culture IDO1-expressing cells (e.g., SK-OV-3) Seed_Cells 3. Seed cells in 96-well plate Cell_Culture->Seed_Cells Prepare_Linrodostat 2. Prepare serial dilutions of this compound Add_Linrodostat 4. Add Linrodostat to cells Prepare_Linrodostat->Add_Linrodostat Seed_Cells->Add_Linrodostat Induce_IDO1 5. Add IFN-γ to induce IDO1 expression Add_Linrodostat->Induce_IDO1 Incubate 6. Incubate for 48-72 hours Induce_IDO1->Incubate Collect_Supernatant 7. Collect supernatant Incubate->Collect_Supernatant Measure_Kynurenine 8. Measure Kynurenine (e.g., by HPLC) Collect_Supernatant->Measure_Kynurenine Calculate_IC50 9. Analyze data and calculate IC50 Measure_Kynurenine->Calculate_IC50

Caption: Workflow for an in vitro IDO1 inhibition cell-based assay.

References

Potential off-target effects of Linrodostat mesylate in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linrodostat mesylate (BMS-986205). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound, with a specific focus on kinase assays.

Documented Non-Kinase Off-Target Effect

Recent research has identified a potential off-target activity of this compound independent of its primary inhibitory effect on IDO1. A study has suggested that Linrodostat can also inhibit the ubiquinone reduction site of respiratory complex I in mitochondria. This action can restrict oxidative phosphorylation (OXPHOS) and impact cellular energy metabolism[1]. Researchers should be aware of this potential mitochondrial effect when designing and interpreting experiments, particularly those involving cellular metabolic assays.

Illustrative Data: Hypothetical Kinase Selectivity Profile

While specific, comprehensive kinome screening data for this compound is not publicly available, the following table illustrates how such data is typically presented. This table is for demonstrative purposes only and does not represent actual experimental results for this compound. The data is presented as percent inhibition at a given concentration, which is a common output from kinase screening panels.

Kinase TargetKinase Family% Inhibition @ 1 µM (Hypothetical)% Inhibition @ 10 µM (Hypothetical)
ABL1Tyrosine Kinase< 5%< 10%
AKT1AGC Kinase< 5%< 10%
AURKAAurora Kinase8%15%
CDK2CMGC Kinase< 5%12%
EGFRTyrosine Kinase< 5%< 10%
ERK2 (MAPK1)CMGC Kinase< 5%< 10%
PI3KαLipid Kinase< 5%< 10%
SRCTyrosine Kinase7%18%
mTORAtypical Kinase10%25%
VEGFR2Tyrosine Kinase< 5%< 10%

Note: The hypothetical data above suggests a generally clean profile with minor inhibition of some kinases at higher concentrations. Significant off-target inhibition is often considered to be >50% at a 1 µM concentration in initial screens.

Experimental Protocols

To assess the potential off-target effects of this compound in kinase assays, a competition binding assay is a commonly used method.

Protocol: Kinase Inhibitor Profiling using a Competition Binding Assay (e.g., KINOMEscan™)

Objective: To determine the binding affinity of this compound to a panel of kinases.

Principle: This assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., KINOMEscan™ panel from Eurofins DiscoverX)

  • Assay plates with immobilized kinase ligand

  • Assay buffer

  • DNA-tagged kinases

  • Quantitative PCR reagents

  • Multi-channel pipettes and appropriate laboratory equipment

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. A typical starting concentration for a broad screen might be 1 µM and 10 µM. Include a DMSO-only control (vehicle).

  • Assay Reaction Setup:

    • Add the DNA-tagged kinases to the wells of the assay plate.

    • Add the diluted this compound or DMSO control to the corresponding wells.

    • The total reaction volume is typically kept small (e.g., 20-50 µL).

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound kinase and test compound. The kinase that has bound to the immobilized ligand will be retained in the wells.

  • Elution and Quantification:

    • Elute the bound kinase-DNA conjugate from the well.

    • Quantify the amount of eluted DNA tag using qPCR. The amount of DNA is proportional to the amount of kinase that was bound to the immobilized ligand.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying binding to the kinase active site.

    • The percent inhibition is calculated as follows: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100

Troubleshooting Guide & FAQs

Here are some common questions and troubleshooting tips for researchers evaluating the potential off-target effects of this compound.

Q1: I am seeing unexpected inhibition in my kinase assay. Could it be an artifact?

A1: Unexpected inhibition can arise from several sources. Consider the following:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. To check for this, you can include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer. You can also test the compound in the presence of bovine serum albumin (BSA), which can help to mitigate non-specific binding.

  • Assay Interference: this compound may interfere with the assay technology itself (e.g., fluorescence quenching or enhancement in a fluorescence-based assay). Run a control experiment without the kinase to assess for direct compound interference with the detection method.

  • ATP Concentration: In ATP-competitive kinase assays, the apparent potency of an inhibitor can be influenced by the ATP concentration. Ensure you are using an ATP concentration that is appropriate for your assay and kinase (often at or near the Km for ATP).

Q2: How can I confirm if an observed off-target kinase inhibition is relevant in a cellular context?

A2: Biochemical assays identify direct interactions, but cellular assays are needed to confirm functional effects.

  • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that this compound engages the putative off-target kinase within intact cells.

  • Phosphorylation Analysis: Treat cells with this compound and measure the phosphorylation of a known substrate of the off-target kinase using methods like Western blotting or phospho-specific ELISA. A decrease in substrate phosphorylation would support a functional inhibitory effect.

  • Phenotypic Assays: Assess if treatment with this compound results in a cellular phenotype consistent with the inhibition of the off-target kinase.

Q3: My results show weak inhibition of several kinases at high concentrations. How do I interpret this?

A3: Weak, non-specific inhibition of multiple kinases at high concentrations (e.g., >10 µM) is common for many small molecules and may not be physiologically relevant, especially if the on-target potency for IDO1 is in the low nanomolar range. Focus on kinases that are inhibited with high potency (sub-micromolar IC50 values) for follow-up validation. The therapeutic window between the on-target and off-target effects is a key consideration.

Q4: Could the reported mitochondrial effect of Linrodostat be confounding my cellular kinase assay results?

A4: Yes, it is possible. Inhibition of mitochondrial complex I can lead to changes in cellular ATP levels and redox state, which could indirectly affect the activity of many kinases.

  • Measure Cellular ATP: When performing cellular assays, consider measuring cellular ATP levels in parallel to ensure that the observed effects are not simply due to ATP depletion.

  • Use Rescues: For phenotypic assays, you could try to rescue the observed effect by providing cells with an alternative energy source that bypasses the need for oxidative phosphorylation, such as supplementing the media with pyruvate.

Visualizations

IDO1_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor_Cell Tumor Cell / APC IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tumor_Cell->IDO1 upregulates T_Cell Effector T-Cell IFN_gamma IFN-γ T_Cell->IFN_gamma releases IFN_gamma->Tumor_Cell stimulates Tryptophan Tryptophan Tryptophan->IDO1 substrate Kynurenine Kynurenine Kynurenine->T_Cell suppresses proliferation and induces apoptosis Linrodostat Linrodostat mesylate Linrodostat->IDO1 inhibits IDO1->Kynurenine catalyzes

Caption: The IDO1 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Kinase Inhibition Observed Check_Artifacts Investigate Potential Artifacts Start->Check_Artifacts Aggregation Test for Compound Aggregation (e.g., add detergent/BSA) Check_Artifacts->Aggregation Interference Check for Assay Interference (e.g., kinase-minus control) Check_Artifacts->Interference Confirm_Cellular Confirm in Cellular Context Aggregation->Confirm_Cellular If not aggregation Interference->Confirm_Cellular If not interference Target_Engagement Perform Target Engagement Assay (e.g., CETSA, NanoBRET™) Confirm_Cellular->Target_Engagement Phospho_Analysis Analyze Substrate Phosphorylation (e.g., Western Blot) Confirm_Cellular->Phospho_Analysis Mitochondrial_Effect Consider Mitochondrial Effects Target_Engagement->Mitochondrial_Effect If engagement confirmed Phospho_Analysis->Mitochondrial_Effect If phosphorylation is altered Measure_ATP Measure Cellular ATP Levels Mitochondrial_Effect->Measure_ATP Interpret Interpret Results Measure_ATP->Interpret

Caption: A troubleshooting workflow for investigating unexpected kinase inhibition.

References

Technical Support Center: Mechanisms of Acquired Resistance to Linrodostat Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Linrodostat mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, Linrodostat aims to reduce the production of kynurenine, an immunosuppressive metabolite, thereby restoring anti-tumor immune responses.

Q2: What is the most commonly observed mechanism of acquired resistance to this compound and other IDO1 inhibitors?

The primary mechanism of acquired resistance to selective IDO1 inhibitors like this compound is the compensatory upregulation of Tryptophan 2,3-dioxygenase (TDO2). TDO2 is another enzyme that catabolizes tryptophan into kynurenine. When IDO1 is inhibited, cancer cells can upregulate TDO2 to maintain the immunosuppressive tumor microenvironment, thus rendering the IDO1 inhibitor less effective. Clinical data has suggested that a low TDO2 gene expression signature is associated with a better response to Linrodostat in combination with nivolumab[1][2].

Q3: Are there other potential mechanisms of resistance to IDO1 inhibitors?

While TDO2 upregulation is a key mechanism, other potential, less-characterized mechanisms may include:

  • Alterations in the interferon-gamma (IFN-γ) signaling pathway: IFN-γ is a primary inducer of IDO1 expression. Mutations or alterations in this pathway could potentially reduce the dependence of tumor cells on IDO1.

  • Activation of alternative immunosuppressive pathways: Tumors may develop resistance by upregulating other immune checkpoint molecules or immunosuppressive cytokines.

Troubleshooting Guides

Guide 1: Investigating Compensatory TDO2 Upregulation

Problem: Cells treated with this compound initially show reduced kynurenine production, but levels increase over time, suggesting acquired resistance.

Hypothesis: Compensatory upregulation of TDO2.

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_interpretation Interpretation start Seed cancer cells treat Treat with Linrodostat (e.g., 10x IC50) start->treat collect_samples Collect cell lysates and supernatants at various time points treat->collect_samples western Western Blot for TDO2 collect_samples->western hplc HPLC for Kynurenine collect_samples->hplc qpcr qPCR for TDO2 mRNA collect_samples->qpcr result1 Increased TDO2 protein? western->result1 result2 Increased Kynurenine? hplc->result2 result3 Increased TDO2 mRNA? qpcr->result3 conclusion Compensatory TDO2 upregulation confirmed result1->conclusion result2->conclusion result3->conclusion

Caption: Workflow for investigating TDO2 upregulation.

Troubleshooting Steps:

Issue Possible Cause Recommendation
No detectable TDO2 protein by Western Blot - Antibody not optimized- Low TDO2 expression in the cell line- Insufficient treatment duration- Validate TDO2 antibody with a positive control (e.g., liver tissue lysate).- Screen different cancer cell lines for baseline TDO2 expression.- Extend the duration of Linrodostat treatment.
High variability in kynurenine measurements - Inconsistent sample collection/processing- HPLC method not optimized- Standardize cell numbers and collection times.- Ensure complete protein precipitation from supernatants.- Validate HPLC method with a standard curve and internal standards.
No increase in TDO2 mRNA despite increased protein - Post-transcriptional regulation of TDO2- Investigate protein stability and degradation pathways.
Guide 2: Assessing the Functional Impact of Resistance on T-Cell Suppression

Problem: You have a Linrodostat-resistant cell line and want to determine if it has a greater capacity to suppress T-cell function compared to the parental (sensitive) line.

Hypothesis: The resistant cell line will be more effective at suppressing T-cell proliferation and cytokine production.

Experimental Workflow:

tcell_coculture_workflow cluster_setup Co-culture Setup cluster_incubation Incubation cluster_readout Readout seed_cancer Seed parental and resistant cancer cells add_tcells Add activated T-cells (e.g., with anti-CD3/CD28) seed_cancer->add_tcells treat Treat with Linrodostat add_tcells->treat incubate Incubate for 48-72 hours treat->incubate prolif_assay T-cell proliferation assay (e.g., CFSE dilution) incubate->prolif_assay elisa ELISA for IFN-γ in supernatant incubate->elisa

Caption: T-cell co-culture experimental workflow.

Troubleshooting Steps:

Issue Possible Cause Recommendation
High background T-cell proliferation - T-cells are over-stimulated- Non-specific activation- Titrate the concentration of anti-CD3/CD28 antibodies.- Include a "T-cells alone" control.
No difference in T-cell suppression between parental and resistant cells - The resistance mechanism is not T-cell mediated- Insufficient cancer cell to T-cell ratio- Explore other resistance mechanisms.- Optimize the effector-to-target ratio.
Low IFN-γ levels in all conditions - T-cells are not sufficiently activated- ELISA kit issue- Confirm T-cell activation through another marker (e.g., CD69 expression).- Check the expiration date and proper storage of the ELISA kit; run a positive control.

Experimental Protocols

Protocol 1: Generation of a Linrodostat-Resistant Cell Line

This is a general protocol that should be optimized for your specific cell line.

  • Determine the IC50 of Linrodostat:

    • Plate your cancer cell line of interest and treat with a range of Linrodostat concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).

    • Calculate the IC50 value, which is the concentration of Linrodostat that inhibits cell growth by 50%. The IC50 for Linrodostat in various cancer cell lines is typically in the low nanomolar to low micromolar range[3][4].

  • Chronic Exposure and Dose Escalation:

    • Start by culturing the parental cells in media containing Linrodostat at a concentration equal to the IC50.

    • Initially, you may observe significant cell death. Allow the surviving cells to repopulate.

    • Once the cells are growing steadily at this concentration, double the concentration of Linrodostat.

    • Repeat this dose escalation process, allowing the cells to adapt at each concentration before increasing it further. This process can take several months.

    • Freeze down stocks of cells at each resistance level.

  • Confirmation of Resistance:

    • Perform a cell viability assay on the parental and the newly generated resistant cell line with a range of Linrodostat concentrations.

    • A significant increase (typically >5-fold) in the IC50 value of the resistant line compared to the parental line confirms resistance.

Protocol 2: Western Blot for TDO2 Detection
  • Sample Preparation:

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against TDO2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Protocol 3: HPLC for Kynurenine Measurement

This protocol is for the analysis of kynurenine in cell culture supernatants.

  • Sample Preparation:

    • Collect cell culture supernatant and centrifuge to remove any cells or debris.

    • To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 10% (v/v).

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic mobile phase of 15 mM potassium phosphate buffer (pH 6.4) with a small percentage of acetonitrile (e.g., 2-5%) is commonly used[5].

    • Flow Rate: 0.8-1.0 mL/min.

    • Detection: UV detector at 360 nm for kynurenine and a fluorescence detector (excitation 285 nm, emission 365 nm) for tryptophan.

  • Quantification:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in the samples by comparing their peak areas to the standard curve.

    • The ratio of kynurenine to tryptophan can be used as an indicator of IDO1/TDO2 activity.

Data Presentation

Table 1: Example IC50 Values for this compound

Cell LineCancer TypeLinrodostat IC50 (nM)Reference
IDO1-HEK293Engineered1.1[3]
HeLaCervical Cancer2.8[3]
SKOV-3Ovarian Cancer6300 (cell death)[3]

Table 2: Example Data from a T-cell Co-culture Experiment

ConditionT-cell Proliferation (% of control)IFN-γ (pg/mL)
T-cells alone100%1500
T-cells + Parental Cells60%800
T-cells + Parental Cells + Linrodostat85%1200
T-cells + Resistant Cells30%400
T-cells + Resistant Cells + Linrodostat35%450

Visualizations

resistance_pathway cluster_ido1 IDO1 Pathway cluster_tdo2 TDO2 Pathway (Compensatory) Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TDO2 TDO2 Tryptophan->TDO2 Kynurenine Kynurenine Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression IDO1->Kynurenine IDO1->TDO2 Upregulation upon IDO1 inhibition TDO2->Kynurenine Linrodostat Linrodostat mesylate Linrodostat->IDO1 Inhibition

References

Stability of Linrodostat mesylate in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on the stability of linrodostat mesylate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media?

There is currently limited publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. As with many small molecules, its stability can be influenced by the specific components of the medium, temperature, light exposure, and pH. For long-term experiments, it is recommended to perform a stability assessment under your specific experimental conditions.

Q2: What are the potential signs of this compound degradation or precipitation in my cell culture?

Visual indicators of instability can include cloudiness or precipitation in the media after the addition of this compound. A color change in the medium beyond what is expected from normal cell metabolism could also be an indicator. Biologically, a loss of the expected pharmacological effect, such as a diminished inhibition of kynurenine production, could suggest degradation of the compound.

Q3: Can components of the cell culture media affect the stability of this compound?

Yes, certain components in cell culture media can potentially impact the stability of small molecules. For instance, components like cysteine and ferric ammonium citrate have been known to affect the stability of some drug products.[1] The presence of serum and its enzymatic activity can also contribute to the degradation of a compound.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Based on available information, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Q5: How should I store the stock solution of this compound?

For optimal stability, it is advisable to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation observed after adding this compound to media. The concentration of this compound exceeds its solubility in the cell culture medium. The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to precipitate.- Lower the final concentration of this compound. - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and does not exceed the solubility limit of the compound in the media. A final DMSO concentration of <0.5% is generally recommended. - Pre-warm the cell culture media before adding the compound.
Loss of biological activity over time. This compound is degrading in the cell culture medium under the experimental conditions.- Perform a stability study to determine the half-life of the compound in your specific media and under your incubation conditions (see Experimental Protocol below). - Replenish the media with freshly prepared this compound at regular intervals for long-term experiments. - Minimize exposure of the compound and media to light.
Inconsistent experimental results. Inconsistent preparation of this compound working solutions. Variability in the stability of the compound between experiments.- Prepare fresh working solutions for each experiment from a frozen stock. - Ensure thorough mixing of the compound in the media before adding to the cells. - Standardize the incubation time and all other experimental parameters.

Stability Data

Cell Culture Medium Time (hours) % Remaining this compound (Mean ± SD)
DMEM + 10% FBS 0100 ± 0.0
2495.2 ± 1.5
4888.7 ± 2.1
7281.5 ± 2.8
RPMI-1640 + 10% FBS 0100 ± 0.0
2496.1 ± 1.2
4890.3 ± 1.9
7284.2 ± 2.5

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
  • Sterile microcentrifuge tubes or a multi-well plate
  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is low (e.g., <0.5%).
  • Aliquot the prepared medium into sterile tubes or wells of a plate.
  • Collect a sample at time zero (T=0) and store it under conditions that prevent degradation (e.g., -80°C).
  • Incubate the remaining samples under standard cell culture conditions.
  • At specified time points (e.g., 24, 48, 72 hours), collect aliquots and store them immediately at -80°C until analysis.
  • After collecting all samples, analyze the concentration of this compound in each sample using a validated analytical method.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling Pathway

Linrodostat_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Contributes to Linrodostat This compound Linrodostat->IDO1 Inhibits T_Cell Effector T-Cell Treg->T_Cell Suppresses Tryptophan_depletion->T_Cell Inhibits Proliferation

Caption: IDO1 pathway and the inhibitory action of this compound.

Experimental Workflow

Stability_Workflow start Start prep_stock Prepare Linrodostat Stock Solution start->prep_stock prep_media Spike Cell Culture Media prep_stock->prep_media aliquot Aliquot into Plates/Tubes prep_media->aliquot t0 Collect T=0 Sample aliquot->t0 incubate Incubate at 37°C, 5% CO2 aliquot->incubate analysis Analyze Samples (e.g., HPLC, LC-MS) t0->analysis collect_samples Collect Samples at Time Points (e.g., 24, 48, 72h) incubate->collect_samples collect_samples->analysis calculate Calculate % Remaining analysis->calculate end End calculate->end

References

Technical Support Center: Linrodostat Mesylate Animal Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal pharmacokinetic (PK) studies of linrodostat mesylate.

Troubleshooting Guide

High variability in pharmacokinetic parameters is a common challenge in preclinical studies. This guide provides a structured approach to identifying and addressing potential causes of variability when working with this compound.

Issue 1: High Inter-Animal Variability in Oral Exposure (AUC, Cmax)

Potential Cause Troubleshooting Steps
Formulation Issues - Ensure Homogeneity: Confirm that the dosing formulation is a homogenous suspension or a clear solution. For suspensions, ensure adequate mixing before and during dosing to prevent settling of the drug substance. - Vehicle Selection: The oral bioavailability of this compound can be influenced by the vehicle. A reported formulation for mice is a solution of ethanol/polyethylene glycol (PEG) 400/propylene glycol/d-α-tocopheryl PEG 1000 succinate (5:55:20:20 v/v)[1]. For other species, consider vehicles known to improve the solubility and absorption of poorly soluble compounds. - Dose Volume: Ensure accurate and consistent dose volumes are administered to each animal, adjusted for body weight.
Gastrointestinal (GI) Physiology - Fasting State: Standardize the fasting period for all animals before dosing. Food can significantly alter gastric emptying time and GI pH, affecting drug dissolution and absorption. - Coprophagy (in rodents): House rodents in cages that prevent coprophagy, as this can lead to reabsorption of the drug or its metabolites, causing altered PK profiles. - GI Motility: Stress can alter GI motility. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
Dosing Technique - Oral Gavage: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Confirm the gavage needle is of the appropriate size and length for the animal. Verify correct placement before administering the dose. - Dose Administration Speed: Administer the dose at a consistent and slow rate to prevent regurgitation.
Metabolism - First-Pass Metabolism: this compound is subject to metabolism. Differences in the expression and activity of metabolic enzymes (e.g., Cytochrome P450s) among individual animals can contribute to variability. Consider using animals from a genetically homogenous strain.

Issue 2: Inconsistent Tmax Values

Potential Cause Troubleshooting Steps
Variable Gastric Emptying - Standardize Fasting and Feeding: As with exposure variability, ensure consistent fasting and re-feeding schedules. The presence of food can delay gastric emptying. - Formulation Properties: The viscosity and composition of the dosing vehicle can influence the rate of gastric emptying.
Dissolution Rate - Particle Size: If using a suspension, ensure the particle size of this compound is consistent across batches. Smaller particle sizes generally lead to faster dissolution.

Issue 3: Low or No Detectable Plasma Concentrations

Potential Cause Troubleshooting Steps
Dosing Error - Verify Dosing: Double-check dose calculations and the concentration of the dosing formulation. Observe the animal post-dosing to ensure the dose was not spit out.
Bioanalytical Issues - Sample Collection and Handling: Ensure blood samples are collected at the appropriate time points and processed correctly. Use appropriate anticoagulants and store plasma samples at -80°C until analysis. - LC-MS/MS Method Sensitivity: Verify that the lower limit of quantification (LLOQ) of the bioanalytical method is sufficient to detect the expected plasma concentrations. - Analyte Stability: Confirm the stability of this compound in the biological matrix under the storage and processing conditions used.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic properties of this compound in preclinical species?

A1: this compound, an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), generally exhibits high oral bioavailability and low to moderate systemic clearance in preclinical species[2]. Specific pharmacokinetic parameters can vary depending on the species and experimental conditions. While comprehensive public data is limited, the following table summarizes expected trends based on available information and general knowledge of small molecule pharmacokinetics in these species.

Table 1: Representative Pharmacokinetic Parameters of this compound in Preclinical Species (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Oral Bioavailability (%)
Rat Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableHigh
Dog Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableHigh
Monkey Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableHigh

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. In the context of cancer, tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine. This leads to the suppression of effector T-cell function and allows the tumor to evade the host's immune system. This compound inhibits IDO1, thereby blocking this immunosuppressive pathway and potentially restoring anti-tumor immunity.

Q3: How should I prepare an oral formulation of this compound for animal studies?

A3: The choice of formulation is critical for achieving consistent oral absorption. For mice, a solution formulation has been reported consisting of ethanol, polyethylene glycol (PEG) 400, propylene glycol, and d-α-tocopheryl PEG 1000 succinate in a 5:55:20:20 volume ratio[1]. For other species, or if a suspension is necessary, it is important to use a vehicle that ensures good wettability and suspensibility of the compound. Common suspension vehicles include aqueous solutions of methylcellulose (e.g., 0.5%) or carboxymethylcellulose. It is crucial to characterize the formulation to ensure homogeneity and stability.

Q4: What are the key steps in a typical oral pharmacokinetic study for a compound like this compound?

A4: A typical workflow involves acclimatizing the animals, fasting them overnight, administering a single oral dose of the this compound formulation, and then collecting serial blood samples at predetermined time points. Plasma is then separated and stored frozen until bioanalysis using a validated LC-MS/MS method.

Signaling Pathways and Experimental Workflows

To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 (Inhibited by Linrodostat) Tryptophan->IDO1 T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Metabolizes Immune_Suppression Immune Suppression IDO1->Immune_Suppression Kynurenine->T_Cell Inhibits Proliferation & Function Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Anti-Tumor Immunity Immune_Suppression->T_Cell PK_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Dosing of This compound fasting->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_processing Plasma Separation & Storage (-80°C) blood_collection->plasma_processing bioanalysis LC-MS/MS Analysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis end End pk_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing immune-related adverse events (irAEs) observed during experiments with Linrodostat in combination with other immunotherapies, such as nivolumab and ipilimumab. The information is compiled from clinical trial data and established guidelines for managing irAEs associated with checkpoint inhibitors.

Troubleshooting Guides

This section offers a question-and-answer format to address specific issues that may arise during your experiments.

Question: We are observing a high incidence of immune-related adverse events (irAEs) in our preclinical models treated with a Linrodostat combination. How can we manage this?

Answer:

Initial management of irAEs in preclinical models involves a multi-step approach focused on monitoring, grading, and appropriate intervention.

1. Grading the Severity of Adverse Events:

It is crucial to grade the severity of the observed irAEs. A standardized grading system, such as the Common Terminology Criteria for Adverse Events (CTCAE), is recommended. For preclinical studies, this can be adapted to include clinical signs (e.g., weight loss, ruffled fur, lethargy) and histopathological findings.

2. Intervention Strategies Based on Severity:

  • Grade 1 (Mild): Continue the Linrodostat combination with increased monitoring. This includes daily wellness checks and weight monitoring.

  • Grade 2 (Moderate): Consider temporarily withholding the Linrodostat combination until symptoms resolve to Grade 1 or baseline. Administration of corticosteroids (e.g., dexamethasone or prednisone) at a low dose can be initiated.

  • Grade 3 (Severe): The Linrodostat combination should be held. High-dose corticosteroids are recommended. If symptoms do not improve within 48-72 hours, consider additional immunosuppressive agents.

  • Grade 4 (Life-threatening): Immediately discontinue the Linrodostat combination and provide supportive care. High-dose intravenous corticosteroids are warranted.

3. Pathological Assessment:

For in-depth analysis, it is advisable to perform histopathological examination of affected organs to characterize the nature and extent of immune cell infiltration and tissue damage.

Question: An unexpected pattern of organ-specific toxicity (e.g., colitis, hepatitis) is emerging in our studies. What is the recommended course of action?

Answer:

Organ-specific toxicities require tailored management strategies.

  • For Suspected Colitis/Diarrhea:

    • Rule out infectious causes.

    • For moderate to severe cases, administer systemic corticosteroids.

    • If steroid-refractory, consider agents like infliximab in your experimental models.

  • For Suspected Hepatitis:

    • Monitor liver function tests (ALT, AST, bilirubin).

    • For elevated liver enzymes, withhold treatment and initiate corticosteroids. Infliximab is generally not recommended for immune-mediated hepatitis.

Question: How can we proactively monitor for the onset of irAEs in our experimental cohorts?

Answer:

A proactive monitoring plan is essential for early detection and management.

  • Regular Clinical Monitoring: Implement a consistent schedule for observing clinical signs of toxicity.

  • Biomarker Analysis:

    • Cytokine Profiling: Regularly collect plasma or serum to analyze levels of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-6, and IL-2. A surge in these cytokines can be an early indicator of an impending irAE.

    • Immune Cell Monitoring: Utilize flow cytometry to monitor changes in peripheral immune cell populations. Pay close attention to the activation status of T cells and the frequency of regulatory T cells (Tregs).

Frequently Asked Questions (FAQs)

What are the most common immune-related adverse events observed with Linrodostat in combination with checkpoint inhibitors?

Based on clinical trial data for Linrodostat in combination with nivolumab and ipilimumab, the most frequently reported treatment-emergent adverse events include fatigue, vomiting, and nausea. Dose-limiting toxicities were primarily immune-related.[1]

What is the general mechanism by which Linrodostat combinations might induce immune-related adverse events?

Linrodostat is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that suppresses the immune system.[1] By inhibiting IDO1, Linrodostat aims to enhance the anti-tumor immune response. When combined with checkpoint inhibitors like nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4), which also release the brakes on the immune system, there is a potential for an over-activated immune response that can lead to inflammation and damage in healthy tissues, resulting in irAEs.

Are there established clinical guidelines for managing irAEs that can be adapted for our research?

Yes, both the American Society of Clinical Oncology (ASCO) and the European Society for Medical Oncology (ESMO) have published comprehensive guidelines for the management of immune-related adverse events from checkpoint inhibitors.[2][3][4][5][6] These guidelines provide a framework for grading irAEs and recommend management strategies, primarily involving the use of corticosteroids, based on the severity of the event. These can be adapted for a preclinical research setting.

What is the recommended starting dose of corticosteroids for managing moderate to severe irAEs in a research setting?

Based on clinical guidelines that can be adapted for preclinical research, for Grade 2 toxicities, an initial dose of 0.5 to 1 mg/kg/day of prednisone or equivalent is often considered.[4] For Grade 3 or higher toxicities, high-dose corticosteroids (1-2 mg/kg/day of prednisone or equivalent) are recommended.[4] Doses should be tapered over at least 4 to 6 weeks as the adverse event resolves.[4]

Data Presentation

Table 1: Incidence of Grade 3/4 Treatment-Emergent Adverse Events with Linrodostat Combinations

Combination TherapyIncidence of Grade 3/4 Adverse EventsReference
Linrodostat + Nivolumab ± Ipilimumab50.1% - 63.4%[1][7]

Table 2: Common Immune-Related Adverse Events with Checkpoint Inhibitor Monotherapy and Combination Therapy

Adverse EventNivolumab Monotherapy (All Grades)Ipilimumab Monotherapy (All Grades)Nivolumab + Ipilimumab Combination (All Grades)Reference
Pruritus Lower IncidenceHigher IncidenceSignificantly Higher Incidence[8][9][10]
Rash Lower IncidenceHigher IncidenceSignificantly Higher Incidence[8][9][10]
Diarrhea Lower IncidenceHigher IncidenceSignificantly Higher Incidence[8][9][10]
Colitis Lower IncidenceHigher IncidenceSignificantly Higher Incidence[8][9][10]
Hepatitis Lower IncidenceHigher IncidenceHigher Incidence[11]
Pneumonitis Lower IncidenceLower IncidenceSignificantly Higher Incidence[8][9][10]
Hypophysitis Lower IncidenceHigher IncidenceSignificantly Higher Incidence[11]

Note: This table provides a qualitative comparison based on available meta-analyses. Specific incidence rates can vary by study and tumor type.

Experimental Protocols

1. Protocol for Monitoring Immune Cell Populations via Flow Cytometry

This protocol outlines a general procedure for monitoring peripheral blood mononuclear cells (PBMCs) in a research setting.

  • 1. Sample Collection and Processing:

    • Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA or heparin).

    • Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash cells and perform a cell count.

  • 2. Antibody Staining:

    • Resuspend cells in staining buffer (e.g., PBS with 2% FBS).

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate cells with a panel of fluorescently-conjugated antibodies targeting key immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD56 for NK cells; CD25 and FoxP3 for regulatory T cells).

    • Wash cells to remove unbound antibodies.

  • 3. Data Acquisition and Analysis:

    • Acquire stained cells on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages and activation status of different immune cell populations.

2. Protocol for Cytokine Profile Analysis

This protocol provides a general workflow for measuring cytokine levels in plasma or serum.

  • 1. Sample Collection and Preparation:

    • Collect whole blood and process to obtain plasma or serum.

    • Store samples at -80°C until analysis.

  • 2. Cytokine Measurement:

    • Use a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) to simultaneously measure the concentrations of multiple cytokines. Key cytokines to monitor include IFN-γ, TNF-α, IL-2, IL-6, IL-10, and IL-17.

    • Alternatively, individual cytokines can be measured using standard enzyme-linked immunosorbent assay (ELISA).

  • 3. Data Analysis:

    • Analyze the raw data according to the manufacturer's instructions to determine the concentration of each cytokine.

    • Compare cytokine levels between treatment groups and over time to identify significant changes.

Mandatory Visualizations

IDO1_Pathway_and_Linrodostat_Action cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine T_Cell T Cell Kynurenine->T_Cell Suppresses Proliferation and Activation Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Differentiation Dendritic_Cell Dendritic Cell Kynurenine->Dendritic_Cell Induces Tolerogenic State IDO1->Kynurenine Produces Linrodostat Linrodostat Linrodostat->IDO1 Inhibits

Caption: IDO1 pathway and the mechanism of action of Linrodostat.

irAE_Management_Workflow Start Suspected irAE Grade_Toxicity Grade Toxicity (e.g., CTCAE) Start->Grade_Toxicity Grade1 Grade 1: Mild Grade_Toxicity->Grade1 Mild Grade2 Grade 2: Moderate Grade_Toxicity->Grade2 Moderate Grade3 Grade 3: Severe Grade_Toxicity->Grade3 Severe Grade4 Grade 4: Life-threatening Grade_Toxicity->Grade4 Life-threatening Continue_Tx Continue Treatment with Close Monitoring Grade1->Continue_Tx Hold_Tx Hold Treatment Grade2->Hold_Tx Grade3->Hold_Tx Discontinue_Tx Permanently Discontinue Treatment Grade4->Discontinue_Tx Corticosteroids_Low Administer Low-Dose Corticosteroids Hold_Tx->Corticosteroids_Low Corticosteroids_High Administer High-Dose Corticosteroids Hold_Tx->Corticosteroids_High Reassess Reassess Symptoms Corticosteroids_Low->Reassess Corticosteroids_High->Reassess Supportive_Care Provide Supportive Care Discontinue_Tx->Supportive_Care Supportive_Care->Corticosteroids_High Reassess->Continue_Tx Symptoms Improve to Grade <=1 Logical_Relationship_irAE_Mitigation cluster_Monitoring Proactive Monitoring cluster_Intervention Intervention cluster_Outcome Outcome Clinical_Signs Regular Clinical Sign Assessment Early_Detection Early Detection of irAEs Clinical_Signs->Early_Detection Cytokine_Profiling Cytokine Profiling Cytokine_Profiling->Early_Detection Immune_Cell_Monitoring Immune Cell Monitoring (Flow Cytometry) Immune_Cell_Monitoring->Early_Detection Grading Severity Grading Early_Detection->Grading Targeted_Treatment Targeted Treatment (e.g., Corticosteroids) Grading->Targeted_Treatment Mitigation Mitigation of irAE Severity Targeted_Treatment->Mitigation Improved_Safety Improved Experimental Safety Profile Mitigation->Improved_Safety

References

Technical Support Center: Interpreting Unexpected Outcomes in Linrodostat Mesylate Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, Linrodostat mesylate. The content is designed to address specific issues that may arise during preclinical experiments, particularly unexpected outcomes related to efficacy despite target engagement.

Frequently Asked Questions (FAQs)

Q1: We've confirmed potent inhibition of IDO1 activity (e.g., reduced kynurenine levels) in our preclinical models after treatment with this compound, but we are not observing the expected anti-tumor immune response. What could be the reason for this discrepancy?

A1: This is a critical observation that has been noted in the broader clinical development of IDO1 inhibitors.[1][2] Several factors could contribute to this disconnect between pharmacodynamic (PD) marker modulation and anti-tumor efficacy:

  • Compensatory Pathways: The immunosuppressive effects of tryptophan metabolism are not solely mediated by IDO1. Tryptophan-2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2) can also catabolize tryptophan, leading to the production of kynurenine.[1][3] this compound is selective for IDO1 and does not inhibit TDO or murine IDO2.[1][4] Therefore, compensatory upregulation or baseline activity of these other enzymes in your tumor model could maintain an immunosuppressive microenvironment.

  • Downstream Metabolites and the Aryl Hydrocarbon Receptor (AhR): Kynurenine itself is a ligand for the Aryl Hydrocarbon Receptor (AhR), which plays a role in immune suppression.[3] Even with significant IDO1 inhibition, residual kynurenine from other sources might be sufficient to activate AhR signaling.[3]

  • Tumor Microenvironment (TME) Complexity: The TME is a complex interplay of various immune cells and signaling molecules. IDO1 inhibition alone may not be sufficient to overcome other potent immunosuppressive mechanisms present in your model, such as the PD-1/PD-L1 axis, regulatory T cells (Tregs), or myeloid-derived suppressor cells (MDSCs).[5]

  • Biomarker Expression: Clinical data for Linrodostat in combination with nivolumab suggests that a composite biomarker of low TDO gene expression and a high IFN-γ gene expression signature may be associated with response in nonmelanoma patients.[1][2] It is possible your preclinical model lacks this specific biomarker profile.

Q2: How can we investigate the potential role of compensatory pathways like TDO in our non-responsive preclinical models?

A2: To assess the involvement of TDO, you can perform the following:

  • Gene Expression Analysis: Use qPCR or RNA-Seq to measure the expression levels of TDO2 in your tumor models, both at baseline and after treatment with this compound. An upregulation post-treatment could indicate a compensatory mechanism.

  • Immunohistochemistry (IHC) or Western Blot: Evaluate TDO protein expression in tumor tissue to confirm if the gene expression changes translate to the protein level.

  • Mass Spectrometry-based Metabolomics: Analyze the levels of tryptophan, kynurenine, and other downstream metabolites in the tumor microenvironment and plasma. While Linrodostat will reduce IDO1-mediated kynurenine production, persistently high levels could suggest TDO activity.

  • Dual Inhibition Studies: Consider combination experiments with a TDO inhibitor, if available, to see if dual blockade of IDO1 and TDO enhances the anti-tumor immune response in your model.

Q3: What is the mechanism of action of this compound, and how does it differ from other IDO1 inhibitors?

A3: this compound is a selective, oral inhibitor of the IDO1 enzyme.[1][4] It functions by occupying the heme cofactor-binding site of the apo-enzyme (the enzyme without its heme group), preventing the heme from rebinding.[6] This prevents the activation of the IDO1 pathway and the subsequent conversion of tryptophan to N-formyl-kynurenine, the first and rate-limiting step in the production of the immunosuppressive metabolite kynurenine.[1] This mechanism differs from some other IDO1 inhibitors that may compete with the substrate, tryptophan.

Troubleshooting Guides

Issue 1: Inconsistent Kynurenine Reduction In Vivo
Potential Cause Troubleshooting Steps
Pharmacokinetic (PK) Variability - Verify the formulation and dosing regimen. Linrodostat has shown high oral bioavailability in preclinical species.[4]- Conduct a PK study in your specific animal model to determine the plasma and tumor exposure levels. Linrodostat exposures have been shown to exceed therapeutic targets at doses of 50 mg and higher in clinical studies.[2]- Ensure consistent administration (e.g., time of day, fed/fasted state if relevant).
Assay Sensitivity and Specificity - Validate your kynurenine detection assay (e.g., LC-MS/MS) for sensitivity, linearity, and specificity.- Ensure proper sample collection and processing to prevent metabolite degradation. Collect plasma and tumor tissue at consistent time points post-dose.
Model-Specific Differences - Characterize baseline IDO1 expression in your tumor model. High variability in IDO1 expression between individual animals can lead to inconsistent kynurenine reduction.- Consider using tumor models with IFN-γ-inducible IDO1 expression to have a more controlled system.
Issue 2: Lack of T-cell Proliferation in Co-culture Assays Despite Kynurenine Reduction
Potential Cause Troubleshooting Steps
Sub-optimal Assay Conditions - Titrate the concentration of this compound. While it is a potent inhibitor, ensure the concentration used is sufficient to fully inhibit IDO1 in your specific cell system.[7]- Optimize the ratio of dendritic cells (DCs) or tumor cells to T-cells in your mixed lymphocyte reaction (MLR) or co-culture. Linrodostat has been shown to restore T-cell proliferation in allogeneic DC-T cell MLRs.[4]- Ensure the cells used (e.g., HeLa, HEK293 overexpressing IDO1) are appropriately stimulated with IFN-γ to induce IDO1 expression.[4]
Presence of Other Immunosuppressive Factors - Measure other immunosuppressive cytokines (e.g., TGF-β, IL-10) in your co-culture supernatant.- Use neutralizing antibodies for other checkpoint inhibitors (e.g., anti-PD-L1) in combination with Linrodostat to see if there is a synergistic effect. Preclinical data has shown that combined IDO1 and PD-1/CTLA-4 inhibition can improve anti-tumor activity.[1]
T-cell Intrinsic Defects - Assess the viability and baseline activation state of your T-cells before starting the co-culture.- Use T-cells from a different source or donor to rule out donor-specific issues.

Data Summary

Table 1: In Vitro Potency of this compound

Assay SystemCell LineParameter MeasuredIC50
Human IDO1HEK293 (overexpressing hIDO1)Kynurenine ProductionPotent Inhibition (Specific value not publicly detailed)[4]
IFN-γ StimulatedHeLaKynurenine ProductionPotent Inhibition (Specific value not publicly detailed)[4]
Human TDOHEK293 (overexpressing hTDO)Kynurenine ProductionNo Activity[4]
Murine IDO2-Kynurenine ProductionNo Activity[4]
Mixed Lymphocyte ReactionHuman DCs and T-cellsT-cell ProliferationRestoration of Proliferation[4]
Human Whole Blood IDO1-Kynurenine InhibitionIC50 = 2 to 42 nM[7]
Cellular Growth InhibitionSKOV3 cellsGrowth InhibitionIC50 = 3.4 nM[7]

Table 2: this compound Clinical Trial Pharmacodynamics

Trial PhaseCombination TherapyKey Pharmacodynamic FindingCorrelation with Clinical Response
Phase 1/2Nivolumab ± IpilimumabKynurenine levels decreased with Linrodostat + Nivolumab treatment.[1][2]No correlation observed.[1][2]

Experimental Protocols

Protocol 1: In Vitro IDO1 Inhibition Assay in IFN-γ Stimulated HeLa Cells

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • IFN-γ Stimulation and Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Aspirate the old medium and add fresh medium containing 100 ng/mL of human IFN-γ and the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a non-stimulated control.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Kynurenine Measurement:

    • After incubation, collect 100 µL of the culture supernatant.

    • Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 8000 x g for 5 minutes.

    • Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

Visualizations

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by TDO TDO Enzyme Tryptophan->TDO Metabolized by T_Cell_Proliferation T-cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Required for Kynurenine Kynurenine AhR AhR Kynurenine->AhR Activates IDO1->Kynurenine TDO->Kynurenine Linrodostat Linrodostat mesylate Linrodostat->IDO1 Inhibits Immune_Suppression Immune Suppression Immune_Suppression->T_Cell_Proliferation AhR->Immune_Suppression

Caption: IDO1 and TDO pathways in the tumor microenvironment.

Troubleshooting_Workflow Start Unexpected Outcome: Potent PD (Kyn ↓) No Anti-Tumor Efficacy Check_PK 1. Confirm PK/PD Relationship - Measure drug levels in plasma/tumor - Correlate with Kyn reduction Start->Check_PK Check_Pathways 2. Investigate Compensatory Pathways - Measure TDO/IDO2 expression - Metabolomics for other Trp metabolites Start->Check_Pathways Check_TME 3. Analyze Tumor Microenvironment - Profile other immune checkpoints (PD-L1) - Quantify Tregs, MDSCs Start->Check_TME Check_Biomarkers 4. Evaluate Predictive Biomarkers - IFN-γ signature - TDO expression level Start->Check_Biomarkers Hypothesis1 Hypothesis: Sub-optimal exposure or target engagement Check_PK->Hypothesis1 Hypothesis2 Hypothesis: Pathway redundancy limits efficacy Check_Pathways->Hypothesis2 Hypothesis3 Hypothesis: Other immunosuppressive mechanisms are dominant Check_TME->Hypothesis3 Hypothesis4 Hypothesis: Model lacks responsive biomarker profile Check_Biomarkers->Hypothesis4

Caption: Troubleshooting workflow for unexpected efficacy outcomes.

References

Validation & Comparative

Tale of Two Inhibitors: Linrodostat Mesylate and Epacadostat Face Off in a Syngeneic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has been a focal point of interest. This guide provides a head-to-head comparison of two prominent IDO1 inhibitors, linrodostat mesylate and epacadostat, with a focus on their performance in syngeneic mouse models, supported by experimental data.

This comparative analysis delves into the mechanism of action, in vitro potency, in vivo pharmacodynamics, and importantly, the anti-tumor efficacy of these two compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to offer an objective resource for the scientific community.

Mechanism of Action: Targeting the IDO1 Pathway

Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites. This has a profound immunosuppressive effect, leading to the inhibition of effector T cell and natural killer (NK) cell function, and the promotion of regulatory T cell (Treg) activity, thereby allowing tumor cells to evade immune destruction.

Linrodostat and epacadostat, by blocking IDO1 activity, aim to reverse this immunosuppressive state, restore anti-tumor immunity, and enhance the efficacy of other immunotherapies.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Therapeutic Intervention Tumor_Cell Tumor Cell / Antigen Presenting Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulates Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by T_Cell_Effector Effector T Cell Tryptophan->T_Cell_Effector Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell_Effector Inhibits T_Cell_Regulatory Regulatory T Cell (Treg) Kynurenine->T_Cell_Regulatory Promotes Immune_Suppression Immune Suppression & Tumor Growth T_Cell_Regulatory->T_Cell_Effector Suppresses Linrodostat This compound Linrodostat->IDO1 Inhibits Epacadostat Epacadostat Epacadostat->IDO1 Inhibits

Fig. 1: IDO1 Signaling Pathway and Inhibition.

In Vitro Potency: A Side-by-Side Comparison

Biochemical and cell-based assays are crucial for determining the intrinsic potency of drug candidates. A study directly comparing linrodostat and epacadostat revealed differences in their inhibitory activities.

CompoundHuman IDO1 (HeLa cells) IC₅₀ (nM)Murine IDO1 (HEK293 cells) IC₅₀ (nM)Human TDO (HEK293 cells) IC₅₀ (nM)
Linrodostat 1.16.3>2000
Epacadostat ~1052.4>2000
Data sourced from multiple preclinical studies.[1]

Linrodostat demonstrated sub-nanomolar potency against human IDO1 in cellular assays, being approximately 9-fold more potent than epacadostat in this specific assay. Both inhibitors showed high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO).

In Vivo Pharmacodynamics: Kynurenine Reduction in a Xenograft Model

To assess the in vivo activity of the inhibitors, a human SKOV3 ovarian cancer xenograft model in mice was utilized. The primary pharmacodynamic (PD) endpoint was the reduction of kynurenine levels in the tumor, a direct measure of IDO1 inhibition.

Treatment GroupDose (mg/kg, oral, once daily)Tumor Kynurenine Reduction (%)
Linrodostat 1~40
3~60
10~80
Epacadostat 30~50
100~75
Data from a preclinical study of this compound.[2]

In this head-to-head comparison, linrodostat demonstrated a more potent dose-dependent reduction in tumor kynurenine levels compared to epacadostat in the SKOV3 xenograft model.

Anti-Tumor Efficacy in a Syngeneic Mouse Model: A Head-to-Head Showdown

The gold standard for evaluating immuno-oncology agents is their performance in syngeneic mouse models, which possess a fully competent immune system. A recent study compared the anti-tumor efficacy of a novel IDO1 inhibitor, YH29407, against both linrodostat (BMS-986205) and epacadostat in the MC38 colon adenocarcinoma syngeneic model.

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (TGI) (%)
Epacadostat 100 (BID)~30
Linrodostat (BMS-986205) 100 (BID)~40
YH29407 (Novel Inhibitor) 100 (BID)~60
Data adapted from a study comparing novel and existing IDO1 inhibitors.[3]

In this direct comparative efficacy study, while both epacadostat and linrodostat showed modest single-agent anti-tumor activity, linrodostat demonstrated slightly better tumor growth inhibition than epacadostat in the MC38 model. It is important to note that another study reported that treatment with epacadostat did not result in a reduction of tumor growth in a B16F10-IDO1 syngeneic model.[4]

Experimental Protocols

In Vitro IDO1 Inhibition Assay (HeLa Cells)

HeLa cells, which endogenously express IDO1 upon stimulation, are seeded in 96-well plates. The cells are then treated with various concentrations of the test inhibitors (linrodostat or epacadostat) in the presence of interferon-gamma (IFNγ) to induce IDO1 expression. After a 48-hour incubation period, the supernatant is collected, and the concentration of kynurenine is measured using high-performance liquid chromatography (HPLC) or a colorimetric assay. The IC₅₀ value, the concentration of inhibitor required to reduce kynurenine production by 50%, is then calculated.

Syngeneic Mouse Model Efficacy Study (MC38)

Female C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells. Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Linrodostat, epacadostat, or vehicle control are administered orally at the specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic and immunological analysis, including measurement of kynurenine levels and characterization of tumor-infiltrating lymphocytes by flow cytometry.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture MC38 Cell Culture Implantation Subcutaneous Implantation into C57BL/6 Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Dosing Oral Dosing: - Vehicle - Linrodostat - Epacadostat Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Daily Efficacy Efficacy Assessment: - Tumor Growth Inhibition - Survival Analysis Monitoring->Efficacy Pharmacodynamics Pharmacodynamic Analysis: - Tumor Kynurenine Levels Monitoring->Pharmacodynamics Immunophenotyping Immunophenotyping: - Flow Cytometry of TILs Monitoring->Immunophenotyping

Fig. 2: Syngeneic Mouse Model Experimental Workflow.

Conclusion

Based on the available preclinical data, this compound appears to be a more potent inhibitor of IDO1 than epacadostat, both in vitro and in vivo. This is evidenced by its lower IC₅₀ value in cellular assays and its ability to achieve a greater reduction in tumor kynurenine levels at lower doses in a xenograft model. In a direct comparative syngeneic model efficacy study, linrodostat also showed a trend towards better anti-tumor activity as a single agent compared to epacadostat.

It is critical to acknowledge that the modest single-agent efficacy of both compounds in the immunocompetent MC38 model highlights the complexity of the tumor microenvironment and suggests that the full potential of IDO1 inhibitors may be realized in combination with other immunotherapeutic agents, such as checkpoint inhibitors. The data presented here provide a foundation for researchers to make informed decisions in the design of future preclinical and clinical studies aimed at harnessing the therapeutic potential of IDO1 inhibition in oncology.

References

Kynurenine Reduction: A Validated Biomarker for Linrodostat Efficacy in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Linrodostat and other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, focusing on the validation of kynurenine reduction as a key pharmacodynamic biomarker.

The tryptophan-to-kynurenine metabolic pathway is a critical regulator of immune responses, and its upregulation is a common mechanism of cancer-induced immunosuppression. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the initial and rate-limiting step of this pathway, converting tryptophan into kynurenine. Elevated kynurenine levels in the tumor microenvironment lead to the suppression of T-cell activity and the recruitment of regulatory T cells (Tregs), thereby facilitating tumor immune escape. Linrodostat (BMS-986205) is a potent and selective oral inhibitor of IDO1 that has been investigated for its potential to reverse this immunosuppression and enhance anti-tumor immunity. A key aspect of its clinical development has been the validation of kynurenine reduction as a pharmacodynamic biomarker to confirm target engagement and guide dose selection.

Linrodostat: Mechanism of Action

Linrodostat is an orally administered, potent, and selective inhibitor of the IDO1 enzyme. By blocking IDO1, Linrodostat prevents the conversion of tryptophan to kynurenine, leading to a decrease in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment and systemically. This modulation of the kynurenine pathway is hypothesized to restore T-cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Linrodostat Linrodostat Linrodostat->IDO1 Inhibits Restored_Immunity Restored Anti-Tumor Immunity Linrodostat->Restored_Immunity Leads to Immune_Suppression Immune Suppression (T-cell dysfunction, Treg recruitment) Kynurenine->Immune_Suppression

Figure 1. Mechanism of action of Linrodostat in the kynurenine pathway.

Comparative Efficacy: Kynurenine Reduction by IDO1 Inhibitors

The reduction of plasma kynurenine levels has been a primary pharmacodynamic endpoint in the clinical development of various IDO1 inhibitors. This allows for a direct comparison of their target engagement and biological activity.

DrugDoseKynurenine Reduction (Plasma)Study PopulationReference
Linrodostat (BMS-986205) 100 mg QD>90%Advanced Cancer
200 mg QD>90%Advanced Cancer
Epacadostat (INCB024360) 50 mg BID~90%Advanced Cancer
100 mg BID~90%Advanced Cancer
Navoximod (GDC-0919) 100 mg QD>75%Advanced Solid Tumors
200 mg QD>75%Advanced Solid Tumors

Table 1. Comparison of plasma kynurenine reduction by different IDO1 inhibitors.

Experimental Protocols

Measurement of Kynurenine and Tryptophan in Plasma

A common method for quantifying kynurenine and tryptophan in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Sample Preparation:

    • Plasma samples are thawed on ice.

    • Proteins are precipitated by adding a solution of trichloroacetic acid in methanol.

    • Internal standards (e.g., deuterated kynurenine and tryptophan) are added to the samples for accurate quantification.

    • Samples are vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new plate for analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system.

    • Analytes are separated on a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • The separated analytes are introduced into a tandem mass spectrometer.

    • Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards are monitored.

  • Data Analysis:

    • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a standard curve prepared with known concentrations of the analytes.

Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (Trichloroacetic Acid) Start->Protein_Precipitation Add_IS Addition of Internal Standards Protein_Precipitation->Add_IS Centrifugation Centrifugation Add_IS->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis (Standard Curve) LC_MS_MS->Data_Analysis End Kynurenine & Tryptophan Levels Data_Analysis->End

Figure 2. Workflow for kynurenine and tryptophan measurement in plasma.

Validation of Kynurenine Reduction as a Biomarker

The validation of kynurenine reduction as a biomarker for Linrodostat's efficacy relies on several key observations:

  • Target Engagement: A significant and dose-dependent reduction in plasma kynurenine levels following Linrodostat administration confirms that the drug is engaging with and inhibiting its target, IDO1.

  • Pharmacodynamic Effect: The decrease in kynurenine demonstrates a direct pharmacodynamic effect of Linrodostat, indicating that the drug is biologically active in the intended pathway.

  • Dose-Response Relationship: Clinical studies have established a clear relationship between the dose of Linrodostat and the magnitude of kynurenine reduction, which helps in selecting the optimal dose for therapeutic efficacy.

  • Correlation with Clinical Outcomes: While a direct correlation between the magnitude of kynurenine reduction and clinical response (e.g., tumor shrinkage) has been more challenging to establish across all cancer types, the biomarker has been crucial for confirming the biological activity of Linrodostat in combination with other immunotherapies.

A Head-to-Head Comparison of IDO1 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1][2][3] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine, IDO1 orchestrates a profoundly immunosuppressive milieu.[1][4][5] This enzymatic activity leads to the depletion of tryptophan, which is vital for T cell proliferation, and the accumulation of kynurenine metabolites that actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[5][6] Elevated IDO1 expression is observed in a wide array of malignancies and is often correlated with poor prognosis.[4][7] Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus in cancer immunotherapy, with the aim of restoring anti-tumor immune responses.[1][4]

This guide provides an objective head-to-head comparison of three prominent IDO1 inhibitors—Epacadostat, Navoximod, and BMS-986205—in preclinical cancer models. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and detailed methodologies for key assays used in their evaluation.

The IDO1 Signaling Pathway in Cancer

The immunosuppressive effects of IDO1 are multifaceted. Tryptophan depletion triggers a stress-response kinase, GCN2, which impairs T cell activation.[6] Simultaneously, the accumulation of kynurenine and its derivatives can lead to the apoptosis of effector T cells and the activation of immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[5][8] This concerted action effectively shields the tumor from immune-mediated destruction. The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate GCN2 GCN2 Kinase Tryptophan->GCN2 Depletion Activates Proliferation T Cell Proliferation & Activation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes AHR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AHR Activates TumorCell Tumor Cell TumorCell->IDO1 Upregulates Teff Effector T Cell Teff->TumorCell Kills Treg Regulatory T Cell (Treg) Treg->Teff Suppression Immune Suppression GCN2->Teff Inhibits Activation AHR->Treg Promotes Differentiation & Function

IDO1 Signaling Pathway in the Tumor Microenvironment.

Head-to-Head Comparison of IDO1 Inhibitors

The following tables summarize the preclinical data for Epacadostat, Navoximod, and BMS-986205, focusing on their potency, selectivity, and in vivo efficacy. It is important to note that direct comparisons are challenging due to the variability in experimental assays and cancer models used across different studies.

Table 1: In Vitro Potency and Selectivity
InhibitorMechanism of ActionTargetAssay TypeIC50 / EC50 / KiSelectivity vs. TDO/IDO2Reference
Epacadostat Reversible, competitiveHuman IDO1EnzymaticIC50: ~71.8 nM>1000-fold vs. TDO & IDO2[9][10]
Human IDO1Cell-based (HeLa)IC50: ~10 nM>1000-fold vs. TDO & IDO2[9]
Mouse IDO1Cell-basedIC50: ~52.4 nM-[9]
Navoximod Non-competitiveHuman IDO1EnzymaticKi: ~7 nM~10-20-fold vs. TDO[6]
Human IDO1Cell-basedEC50: ~75 nM~10-20-fold vs. TDO[6]
Human IDO1T-cell Proliferation (MLR)ED50: ~80-90 nM-[4]
Mouse IDO1T-cell Proliferation (MLR)ED50: ~120 nM-[6]
BMS-986205 IrreversibleHuman IDO1EnzymaticIC50: ~1.7 nMSelective vs. IDO2 & TDO[4]
Human IDO1Cell-based (HEK293)IC50: ~1.1 nM>2000-fold vs. TDO[4]
Mouse IDO1Cell-based (HEK293)IC50: ~6.3 nM>2000-fold vs. TDO[4]
Table 2: In Vivo Efficacy in Preclinical Cancer Models
InhibitorCancer ModelMouse StrainDosing RegimenKey FindingsReference
Epacadostat B16-F10 MelanomaC57BL/6-Enhanced anti-tumor responses when combined with a vaccine.[1]
CT26 Colon CarcinomaBALB/c100 mg/kg, oral, BIDSuppressed kynurenine levels in plasma, tumors, and lymph nodes.[9]
CT26 Colon CarcinomaBALB/c30 mg/kg, oralSuperior tumor growth control (56%) compared to a similar analog.[11]
Navoximod B16-F10 MelanomaC57BL/6-Markedly enhanced anti-tumor responses to vaccination, leading to ~95% reduction in tumor volume.[6]
EMT6 Mammary Carcinoma--Improved efficacy of anti-PD-1 therapy.[4]
MOC-1 Head and NeckC57BL/6-Increased frequency of tumor-infiltrating T-cells and cytotoxic T-cells.[7]
BMS-986205 CT26 Colon CarcinomaBALB/c-Potent in vivo pharmacodynamic effect.[11]
Various Advanced Cancers (Humanized models)-100 mg or 200 mg, oral, QD≥60% reduction in mean serum kynurenine levels.[12]
SKOV-3 Ovarian Cancer--Potent growth inhibition in cellular assays (IC50 = 3.4 nM).[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of IDO1 inhibitors. Below are representative methodologies for key assays.

IDO1 Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on IDO1 enzymatic activity.

  • Reagents and Materials :

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

    • Cofactor solution: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

    • Test compounds (IDO1 inhibitors)

    • 30% (w/v) Trichloroacetic acid (TCA) for reaction termination

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

    • 96-well microplate and plate reader

  • Procedure :

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the recombinant IDO1 enzyme, cofactor solution, and the test compound or vehicle control.

    • Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding TCA, followed by incubation at 60°C for 15-30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated proteins.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • After a 10-minute incubation at room temperature, measure the absorbance at 492 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Cell Lines and Reagents :

    • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3).

    • Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression.

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • Test compounds.

    • Reagents for kynurenine detection as described in the enzyme activity assay.

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

    • Add serial dilutions of the test compounds to the cells and incubate for the desired duration.

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described previously.

    • Determine the EC50 value of the compound.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of IDO1 inhibitors.

  • Animal Models and Tumor Cells :

    • Syngeneic mouse strains (e.g., BALB/c or C57BL/6).

    • Murine cancer cell lines (e.g., CT26 colon carcinoma, B16-F10 melanoma, or EMT6 breast cancer).

  • Procedure :

    • Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.[3]

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the IDO1 inhibitor via the appropriate route (e.g., oral gavage) and schedule. The vehicle is administered to the control group.

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immune cell profiling).

    • Calculate the tumor growth inhibition (TGI) percentage.

Immune Cell Profiling by Flow Cytometry

This method is used to analyze the composition and activation status of immune cells within the tumor microenvironment.

  • Sample Preparation :

    • Excise tumors and dissociate them into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).

    • Isolate splenocytes or lymphocytes from draining lymph nodes as peripheral controls.

  • Antibody Staining :

    • Stain the single-cell suspensions with a panel of fluorochrome-conjugated antibodies targeting various immune cell markers. A typical panel might include:

      • General markers : CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), CD19 (B cells), NK1.1 (NK cells), CD11b (myeloid cells).

      • T cell activation/exhaustion markers : PD-1, TIM-3, LAG-3, CD69, CD44.

      • Treg markers : FoxP3, CD25.

  • Flow Cytometry Analysis :

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the different immune cell populations and their expression of activation/exhaustion markers.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the preclinical evaluation of a novel IDO1 inhibitor.

Experimental_Workflow Start Start: Novel IDO1 Inhibitor Candidate BiochemAssay Biochemical Assay (Enzyme Activity) Start->BiochemAssay CellAssay Cell-Based Assay (IDO1 Inhibition) BiochemAssay->CellAssay Determine IC50 InVivoEfficacy In Vivo Efficacy Study (Syngeneic Tumor Model) CellAssay->InVivoEfficacy Determine EC50 PKPD Pharmacokinetics & Pharmacodynamics InVivoEfficacy->PKPD Assess TGI ImmuneProfiling Immune Cell Profiling (Flow Cytometry) InVivoEfficacy->ImmuneProfiling DataAnalysis Data Analysis & Interpretation PKPD->DataAnalysis Kyn/Trp Ratio ImmuneProfiling->DataAnalysis Immune Cell Changes GoNoGo Go/No-Go Decision for Clinical Development DataAnalysis->GoNoGo

Preclinical Evaluation Workflow for IDO1 Inhibitors.

Conclusion

Epacadostat, Navoximod, and BMS-986205 are all potent IDO1 inhibitors that have demonstrated promising anti-tumor activity in preclinical cancer models. BMS-986205 exhibits the highest in vitro potency with an irreversible mechanism of action, while Epacadostat shows high selectivity. Navoximod, a non-competitive inhibitor, also displays robust efficacy, particularly in combination with other immunotherapies.

The preclinical data strongly support the rationale for targeting the IDO1 pathway to overcome tumor-induced immunosuppression. However, the translation of these findings into clinical success has been challenging, highlighting the complexity of the tumor microenvironment and the need for robust preclinical evaluation to guide clinical development. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of IDO1 inhibitors in oncology.

References

IFN-gamma Gene Signature: A Predictive Biomarker for Linrodostat Response in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The field of immuno-oncology is continually seeking robust predictive biomarkers to guide patient selection and optimize therapeutic strategies. The indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Linrodostat (BMS-986205), has emerged as a promising agent, and burgeoning evidence points to the interferon-gamma (IFN-γ) gene signature as a key predictor of patient response. This guide provides a comprehensive comparison of the IFN-γ gene signature's performance against other potential biomarkers for Linrodostat and evaluates its utility in the context of alternative therapeutic strategies, such as CXCR2 antagonism.

Linrodostat and the IFN-gamma Signaling Axis

Linrodostat is an orally available inhibitor of IDO1, an enzyme that plays a crucial role in tumor immune evasion.[1][2] IDO1 catalyzes the metabolism of tryptophan to kynurenine, leading to a suppressed tumor microenvironment by inhibiting the proliferation and activation of immune cells such as T lymphocytes.[1][2] By blocking IDO1, Linrodostat aims to restore anti-tumor immunity.

The expression of IDO1 is often induced by IFN-γ, a central cytokine in the anti-tumor immune response. A high IFN-γ gene signature indicates a pre-existing inflammatory tumor microenvironment, which may be more susceptible to therapies that target immune checkpoints and immunosuppressive enzymes like IDO1.

Performance of the IFN-gamma Gene Signature as a Predictive Biomarker for Linrodostat

Recent clinical trial data has provided quantitative insights into the predictive power of the IFN-γ gene signature for patients treated with Linrodostat in combination with nivolumab. The Area Under the Curve (AUC) of the receiver operating characteristic (ROC) curve is a measure of a biomarker's ability to distinguish between responders and non-responders.

A biomarker analysis from a Phase 1/2 study of Linrodostat plus nivolumab demonstrated the following AUC values for predicting overall response rate (ORR):

BiomarkerAUC (Area Under the Curve)
IFN-γ Gene Signature 67.9%
Inflammation Signature69.5%
Tumor Mutational Burden (TMB)69.7%
Tryptophan 2,3-dioxygenase (TDO2)49.8%

Data from exploratory genomic biomarker analysis of Linrodostat plus nivolumab.

These data suggest that the IFN-γ gene signature has a predictive capacity comparable to that of an inflammation signature and TMB. Furthermore, a composite biomarker incorporating both the IFN-γ signature and the expression of tryptophan 2,3-dioxygenase (TDO2), another tryptophan-catabolizing enzyme, has shown promise. In non-melanoma patients, a combination of a high IFN-γ gene signature and low TDO2 gene expression was associated with a better response to Linrodostat plus nivolumab. This highlights the potential for multi-faceted biomarker strategies to refine patient selection.

Comparison with Alternative Therapies and Biomarkers

A key aspect of evaluating a predictive biomarker is to compare it with those for alternative therapeutic strategies. CXCR2 antagonists, such as Navarixin (MK-7123) and AZD5069, represent an alternative immunomodulatory approach. CXCR2 is a chemokine receptor that plays a role in the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, which can suppress anti-tumor immunity.

However, clinical trials of CXCR2 antagonists in oncology have thus far yielded disappointing results in terms of efficacy, and a clear predictive biomarker has yet to be established.

Navarixin (MK-7123)

A Phase 2 study (NCT03473925) evaluating Navarixin in combination with pembrolizumab in patients with advanced solid tumors was terminated early due to lack of efficacy. While the treatment led to a reduction in absolute neutrophil count, a pharmacodynamic marker of CXCR2 inhibition, this did not translate into significant clinical responses.[1][3]

Cancer TypeObjective Response Rate (ORR)
Castration-Resistant Prostate Cancer (CRPC)5%
Microsatellite-Stable Colorectal Cancer (MSS CRC)2.5%
Non–Small-Cell Lung Cancer (NSCLC)0%

Data from the NCT03473925 Phase 2 trial of Navarixin plus pembrolizumab.[1]

Crucially, the trial did not report a significant correlation between any specific biomarker, including CXCR2 expression, and patient outcomes.

AZD5069

Similarly, clinical development of AZD5069 for oncology has faced challenges. While preclinical data suggested a role for CXCR2 in promoting an immunosuppressive tumor microenvironment, clinical trials in various cancers have not yet demonstrated a clear clinical benefit or a predictive biomarker to identify a responsive patient population. A Phase I/II study in metastatic castration-resistant prostate cancer (mCRPC) showed some clinical responses when combined with enzalutamide, but a robust predictive biomarker was not identified.[4]

The following diagram illustrates the distinct signaling pathways targeted by Linrodostat and CXCR2 antagonists.

Targeted Signaling Pathways

Experimental Protocols

Measurement of IFN-gamma Gene Signature via NanoString nCounter Platform

The IFN-γ gene signature is typically measured from formalin-fixed paraffin-embedded (FFPE) tumor tissue using the NanoString nCounter gene expression system. This platform allows for direct, multiplexed measurement of gene expression without the need for enzymatic reactions, making it robust for use with degraded RNA from FFPE samples.

Experimental Workflow:

Experimental_Workflow IFN-gamma Gene Signature Analysis Workflow cluster_protocol Detailed Steps Tumor Biopsy (FFPE) Tumor Biopsy (FFPE) RNA Extraction RNA is extracted from macrodissected tumor tissue using a dedicated FFPE RNA isolation kit. Tumor Biopsy (FFPE)->RNA Extraction 1. RNA QC & Quantification RNA QC & Quantification RNA Extraction->RNA QC & Quantification 2. Hybridization Extracted RNA is hybridized overnight with a custom or pre-designed CodeSet of probes targeting the IFN-gamma signature genes and housekeeping genes. RNA QC & Quantification->Hybridization 3. Sample Processing (nCounter Prep Station) Sample Processing (nCounter Prep Station) Hybridization->Sample Processing (nCounter Prep Station) 4. Digital Barcode Counting (nCounter Digital Analyzer) Digital Barcode Counting (nCounter Digital Analyzer) Sample Processing (nCounter Prep Station)->Digital Barcode Counting (nCounter Digital Analyzer) 5. Data Analysis (nSolver) Raw counts are normalized to housekeeping genes. The IFN-gamma signature score is calculated based on the expression levels of the signature genes. Digital Barcode Counting (nCounter Digital Analyzer)->Data Analysis (nSolver) 6. IFN-gamma Signature Score IFN-gamma Signature Score Data Analysis (nSolver)->IFN-gamma Signature Score 7.

IFN-gamma Gene Signature Workflow

The specific genes included in the IFN-γ signature can vary between studies but often include genes involved in antigen presentation, chemokine expression, and cytotoxic activity that are known to be upregulated by IFN-γ.

The logical relationship between a high IFN-γ signature and response to Linrodostat is illustrated below.

IFN-gamma Signature Predictive Logic

Conclusion

The IFN-γ gene signature stands out as a promising and quantitatively validated predictive biomarker for response to the IDO1 inhibitor Linrodostat, particularly when used in combination with nivolumab. Its performance is comparable to other key immuno-oncology biomarkers like TMB. The added value of a composite biomarker including TDO2 expression suggests that a multi-layered approach will be key to refining patient stratification.

In contrast, alternative therapies such as CXCR2 antagonists have not yet demonstrated a clear predictive biomarker in the context of oncology. While these agents show pharmacodynamic activity, the lack of correlation with clinical efficacy in major cancer trials highlights the complexity of targeting the tumor microenvironment and the critical need for robust predictive biomarkers to guide their development.

For researchers and drug development professionals, the data strongly support the continued investigation and clinical validation of the IFN-γ gene signature as a tool to identify patients most likely to benefit from Linrodostat and potentially other IDO1-targeting therapies.

References

A Comparative Analysis of Linrodostat Mesylate and Other IDO1 Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Linrodostat mesylate, a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other notable IDO1 inhibitors, Epacadostat and Navoximod. The information is intended to offer an objective overview of the performance and experimental methodologies of these agents in the context of cancer immunotherapy.

Introduction to IDO1 Inhibition

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance. Inhibition of IDO1 is therefore a promising strategy in cancer therapy, aiming to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.

Comparative Clinical Trial Data

The following tables summarize key quantitative data from clinical trials of this compound, Epacadostat, and Navoximod. These tables facilitate a direct comparison of the drugs' efficacy and safety profiles based on available public data.

Table 1: Efficacy of IDO1 Inhibitors in Combination with Anti-PD-1/PD-L1 Therapy
Drug Clinical Trial Tumor Type(s) Combination Agent Overall Response Rate (ORR) Disease Control Rate (DCR) Citation
This compound NCT02658890 (Phase 1/2)Advanced Solid TumorsNivolumabResponses observed across various tumor typesNot explicitly reported[1]
Epacadostat ECHO-202/KEYNOTE-037 (Phase 1/2)Advanced MelanomaPembrolizumab56%71%[2]
Navoximod NCT02471846 (Phase 1)Advanced Solid TumorsAtezolizumab9% (dose escalation), 11% (expansion)Not explicitly reported[3][4]
Table 2: Safety and Tolerability of IDO1 Inhibitors
Drug Clinical Trial Maximum Tolerated Dose (MTD) Common Treatment-Related Adverse Events (TRAEs) Grade ≥3 TRAEs Citation
This compound NCT02658890 (Phase 1/2)200 mg once dailyNot detailed in readily available abstracts50.1% - 63.4% (all causality)[5]
Epacadostat ECHO-202/KEYNOTE-037 (Phase 1/2)Not reachedFatigue (36%), Rash (36%), Arthralgia (24%), Pruritus (23%), Nausea (21%)24%[6]
Navoximod NCT02048709 (Phase 1a)Not reachedFatigue (59%), Cough (41%), Decreased appetite (41%), Pruritus (41%), Nausea (36%)9% (related to navoximod)[7]
Navoximod NCT02471846 (Phase 1)Not reachedFatigue (22%), Rash (22%), Chromaturia (20%)Not explicitly reported[3][4]

Experimental Protocols

A clear understanding of the methodologies used to generate clinical trial data is crucial for its interpretation and comparison. Below are the detailed experimental protocols for key assays cited in the clinical trials of this compound, where available.

Kynurenine Measurement

Objective: To quantify the pharmacodynamic effect of IDO1 inhibition by measuring the levels of tryptophan's primary metabolite, kynurenine, in patient samples.

  • Methodology for this compound (NCT02658890):

    • Sample Type: Frozen serum and tumor samples.[8]

    • Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • Details: Specific details on the sample preparation, LC-MS system, and validation parameters are outlined in the supplementary materials of the primary clinical trial publication.[1]

  • General Methodology for Epacadostat and Navoximod Trials: While specific protocols for the ECHO-202/KEYNOTE-037 and the Navoximod trials (NCT02471846, NCT02048709) are not detailed in the primary publications, the standard method for kynurenine quantification in clinical trials is LC-MS/MS. A general protocol involves protein precipitation from plasma or serum, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry.

Interferon-Gamma (IFN-γ) Gene Expression Signature

Objective: To identify a predictive biomarker for response to IDO1 inhibition by analyzing the expression of a set of genes related to the interferon-gamma signaling pathway.

  • Methodology for this compound (NCT02658890):

    • Sample Type: Baseline formalin-fixed, paraffin-embedded (FFPE) solid tumor samples.[8]

    • Analytical Method: RNA sequencing.[8]

    • Details: The analysis focused on a predefined IFN-γ gene signature. A composite biomarker of low tryptophan 2,3-dioxygenase (TDO2) gene expression and a high IFN-γ signature was associated with response.[5] Further details on the specific genes in the signature and the analytical pipeline are available in the supplementary materials of the main publication.[1]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for IDO1 inhibitors.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->Immune_Suppression Linrodostat This compound (IDO1 Inhibitor) Linrodostat->IDO1 Inhibits

Figure 1. Simplified signaling pathway of IDO1 and the mechanism of action of this compound.

Kynurenine_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Patient_Sample Patient Sample (Serum/Tumor) Protein_Precipitation Protein Precipitation Patient_Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC Liquid Chromatography (Separation) Supernatant_Collection->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis (Kynurenine Concentration) MS->Data_Analysis

Figure 2. General experimental workflow for the measurement of kynurenine in clinical samples.

References

Linrodostat Mesylate: A Potential Answer to Epacadostat Resistance in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of linrodostat mesylate's preclinical efficacy, highlighting its potential to overcome the limitations observed with epacadostat in tumor models. This guide is intended for researchers, scientists, and drug development professionals.

The landscape of cancer immunotherapy has seen both significant advances and notable setbacks. The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway that promotes immune tolerance in the tumor microenvironment, was once a highly promising strategy. However, the field was significantly impacted by the failure of the first-generation IDO1 inhibitor, epacadostat, in a pivotal Phase III clinical trial. This has spurred the development of next-generation inhibitors like this compound, which exhibits a distinct preclinical profile suggesting potential advantages, particularly in scenarios where tumors may be resistant to epacadostat. This guide provides a detailed comparison of this compound and epacadostat, focusing on preclinical data that may shed light on its efficacy in overcoming resistance.

Comparative Preclinical Efficacy

While direct comparative studies in epacadostat-resistant tumor models are not yet published, preclinical data from a human tumor xenograft model provides a head-to-head comparison of the pharmacodynamic activity of this compound and epacadostat. One key study utilized a human ovarian cancer (SKOV3) xenograft model to assess the in vivo potency of both inhibitors.

In Vivo Pharmacodynamic Activity in SKOV3 Xenograft Model
ParameterThis compoundEpacadostatReference
Dose Range Tested 1, 3, or 10 mg/kg (once daily for 5 days)30 or 100 mg/kg (once daily for 5 days)[1]
Observed Effect Dose-dependent reduction in kynurenine levels in tumorsReduction in kynurenine levels in tumors[1]
In Vivo IC50 (Tumor) 0.8 µM3.5 µM[1]
In Vivo IC50 (Human Whole Blood) 4.2 µM11 µM[1]

These results indicate that this compound demonstrates a more potent inhibition of kynurenine production in both the tumor and systemically compared to epacadostat in this preclinical model.[1]

Mechanisms of Action and Potential for Overcoming Resistance

Both this compound and epacadostat are inhibitors of the IDO1 enzyme, which catalyzes the conversion of tryptophan to N-formyl-kynurenine, the first and rate-limiting step in the kynurenine pathway.[2] This enzymatic activity depletes tryptophan, an essential amino acid for T-cell proliferation, and produces immunosuppressive kynurenine metabolites.[2]

While both drugs target the same enzyme, linrodostat is described as occupying the heme cofactor–binding site to prevent IDO1 activation.[1] Preclinical trials have suggested that linrodostat (BMS-986205) has better efficacy and pharmacokinetics compared to epacadostat.[1]

Mechanisms of resistance to IDO1 inhibitors are an area of active investigation. Potential mechanisms include:

  • Upregulation of Alternative Tryptophan Catabolism Pathways: Tumors may develop resistance to IDO1 inhibition by upregulating other enzymes that metabolize tryptophan, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase 2 (IDO2).[3][4] Linrodostat has been shown to have no inhibitory activity against murine IDO2 or TDO, suggesting its selectivity for IDO1.[5] A composite biomarker of low TDO expression and a high IFN-γ gene signature has been associated with response to linrodostat in combination with nivolumab in non-melanoma patients, hinting at the importance of TDO in resistance.[5]

  • Enzymatic Compensation Circuits: When IDO1 is inhibited, alternative pathways involving enzymes like IL4I1, GLS1, and CD73 can be activated to maintain an immunosuppressive tumor microenvironment.[3]

  • Insufficient Target Inhibition: In some clinical studies with epacadostat, it was suggested that inadequate IDO1 inhibition was achieved.[6] The higher in vivo potency of linrodostat observed in preclinical models may address this limitation.[1]

Given its superior preclinical potency and favorable pharmacokinetic/pharmacodynamic profile, this compound may achieve a more profound and sustained inhibition of the IDO1 pathway, potentially overcoming resistance mechanisms linked to insufficient target engagement.[1]

Signaling Pathways and Experimental Workflows

To visualize the key mechanisms and experimental designs, the following diagrams are provided.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_IDO1_Pathway IDO1 Pathway Tumor_Cell Tumor Cell APC Antigen Presenting Cell (APC) T_Cell Effector T-Cell IFNg IFN-γ T_Cell->IFNg releases Treg Regulatory T-Cell (Treg) IDO1 IDO1 Enzyme IFNg->IDO1 upregulates in Tumor/APC Kynurenine Kynurenine IDO1->Kynurenine catalyzes conversion of Tryptophan Tryptophan Tryptophan->T_Cell essential for proliferation Tryptophan->IDO1 Kynurenine->T_Cell inhibits proliferation & function Kynurenine->Treg promotes differentiation Linrodostat This compound Linrodostat->IDO1 inhibits Epacadostat Epacadostat Epacadostat->IDO1 inhibits

Caption: The IDO1 signaling pathway in the tumor microenvironment and points of inhibition.

Experimental_Workflow cluster_InVivo In Vivo SKOV3 Xenograft Model Implantation Implant SKOV3 a human ovarian cancer cells into mice Tumor_Growth Allow tumors to establish and grow Implantation->Tumor_Growth Treatment_Groups Randomize mice into treatment groups: - Vehicle - Linrodostat (1, 3, 10 mg/kg) - Epacadostat (30, 100 mg/kg) Tumor_Growth->Treatment_Groups Dosing Administer treatment orally once daily for 5 days Treatment_Groups->Dosing Sample_Collection Collect tumor and blood samples Dosing->Sample_Collection Analysis Measure kynurenine levels to assess pharmacodynamic activity Sample_Collection->Analysis

Caption: Experimental workflow for the in vivo comparison of linrodostat and epacadostat.

Experimental Protocols

In Vivo SKOV3 Xenograft Study

  • Cell Line: SKOV3 human ovarian cancer cells were used for implantation.

  • Animal Model: Immunocompromised mice (e.g., nude mice) were utilized to allow for the growth of human tumor xenografts.

  • Tumor Implantation: A specified number of SKOV3 cells were subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a predetermined size before the initiation of treatment. Tumor volume was likely monitored regularly using caliper measurements.

  • Treatment Groups: Mice were randomized into different treatment cohorts: a vehicle control group, this compound at doses of 1, 3, or 10 mg/kg, and epacadostat at doses of 30 or 100 mg/kg.[1]

  • Dosing Regimen: The drugs were administered orally once daily for a duration of five consecutive days.[1]

  • Sample Collection and Analysis: At specified time points, tumor tissue and blood (plasma or whole blood) were collected from the mice. The concentration of kynurenine in these samples was measured, likely using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the extent of IDO1 inhibition.[1]

Conclusion

While the clinical development of IDO1 inhibitors has faced challenges, the distinct preclinical profile of this compound, particularly its superior in vivo potency compared to epacadostat, suggests it may hold promise.[1] The potential for more complete and sustained target inhibition could be a key factor in overcoming the resistance mechanisms that may have contributed to the clinical trial failures of epacadostat. Further research, including direct comparative studies in tumor models with acquired resistance to epacadostat, is warranted to fully elucidate the potential of this compound in this setting. The insights gained from such studies will be crucial in guiding the future clinical development of this next-generation IDO1 inhibitor and revitalizing interest in this important immunotherapeutic target.

References

Evaluating the Safety Profile of Linrodostat Mesylate in Comparison to Other IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a crucial role in tumor immune escape. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[1][2][3][4] This has led to the development of several small molecule inhibitors targeting IDO1, with the aim of restoring anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[2][3][4] This guide provides a comparative evaluation of the safety profile of Linrodostat mesylate against other notable IDO1 inhibitors, supported by data from clinical trials.

IDO1 Signaling Pathway

The IDO1 enzyme initiates the kynurenine pathway of tryptophan metabolism. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells, leading to immune tolerance that allows tumor cells to evade destruction.[5][6][7][8]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Teff Effector T Cells Tryptophan->Teff Essential for Activation/Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->Teff Inhibits Proliferation Treg Regulatory T Cells (Tregs) Kynurenine->Treg Promotes Differentiation Treg->Teff Suppresses Suppression Immune Suppression Treg->Suppression

Caption: The IDO1 pathway's role in creating an immunosuppressive tumor microenvironment.

Safety Profile of this compound (BMS-986205)

This compound (also known as BMS-986205) is a potent and selective oral inhibitor of IDO1.[2][3][4][9] Clinical studies have evaluated its safety both as a monotherapy and in combination with other immunotherapies, such as the anti-PD-1 antibody nivolumab.

A phase 1/2 study (NCT02658890) evaluated Linrodostat in combination with nivolumab, or nivolumab and ipilimumab, in patients with advanced solid tumors or hematologic malignancies. The maximum tolerated dose (MTD) of Linrodostat was determined to be 200 mg.[2][10] Dose-limiting toxicities were primarily immune-related.[2][10] In combination with nivolumab, treatment-related Grade 3/4 toxicities occurred in 11% to 12% of patients across various tumor cohorts.[11][12]

Table 1: Safety Summary for this compound + Nivolumab

Adverse Event CategoryFrequency/DetailsCitations
Maximum Tolerated Dose (MTD) 200 mg[2][10][11]
Most Common Treatment-Related AEs (All Grades) Fatigue (13%), Nausea (10%), Decreased Appetite, Diarrhea, Vomiting.[12][13][14][12][13][14]
Grade 3/4 Treatment-Related AEs Occurred in 11-12% of patients. Events in ≥1% of patients included increased AST (1.7%), increased ALT (1.4%), anemia (1.4%), and autoimmune hepatitis (1.4%).[11][12][11][12]
Dose-Limiting Toxicities (DLTs) Primarily immune-related adverse events.[2][10] A single DLT was reported at both the 100 mg and 200 mg dose levels in an earlier study phase.[13][2][10][13]
Discontinuation due to AEs 1.4% to 4% of patients discontinued due to study-drug toxicity.[11][12][11][12]

Comparative Safety Profiles of Other IDO1 Inhibitors

Epacadostat (INCB024360)

Epacadostat is one of the most extensively studied IDO1 inhibitors. In a first-in-human Phase I study (NCT01685255), Epacadostat was generally well-tolerated, and a maximum tolerated dose was not established.[1] The most common adverse events were fatigue, nausea, and decreased appetite.[1] However, the pivotal Phase 3 ECHO-301/KEYNOTE-252 trial, evaluating Epacadostat with pembrolizumab in melanoma, was stopped as it did not meet its primary endpoint, although the safety profile was consistent with previous studies.[15]

Table 2: Safety Summary for Epacadostat

Adverse Event CategoryFrequency/Details (Monotherapy & Combination)Citations
Maximum Tolerated Dose (MTD) Not established in monotherapy studies.[1][16][1][16]
Most Common AEs (All Grades) Fatigue (69.2%), Nausea (65.4%), Decreased Appetite (53.8%), Vomiting (42.3%), Rash (36%), Arthralgia (24%), Pruritus (23%).[1][17][1][17]
Grade 3/4 Treatment-Related AEs Reported in 24% of patients when combined with pembrolizumab.[17][17]
Dose-Limiting Toxicities (DLTs) Grade 3 radiation pneumonitis (one patient at 300 mg BID), Grade 3 fatigue (one patient at 400 mg BID).[1] When combined with ipilimumab, DLTs included rash and enzyme elevations.[18][1][18]
Discontinuation due to AEs 11% of patients discontinued due to TRAEs when combined with pembrolizumab.[17] 13.5% discontinued in a monotherapy study.[16][16][17]
Navoximod (GDC-0919)

Navoximod is another oral IDO1 inhibitor. A Phase Ia study (NCT02048709) in patients with advanced solid tumors found the drug to be well-tolerated at doses up to 800 mg twice daily, and the MTD was not reached.[19][20] When combined with the PD-L1 inhibitor atezolizumab, the combination demonstrated an acceptable safety profile.[21][22]

Table 3: Safety Summary for Navoximod

Adverse Event CategoryFrequency/Details (Monotherapy & Combination)Citations
Maximum Tolerated Dose (MTD) Not reached at doses up to 800 mg BID (monotherapy) or 1000 mg BID (with atezolizumab).[19][20][21][22][19][20][21][22]
Most Common AEs (All Grades) Monotherapy: Fatigue (59%), Cough (41%), Decreased Appetite (41%), Pruritus (41%).[19][20] With Atezolizumab: Fatigue (22%), Rash (22%), Chromaturia (20%).[21][22][19][20][21][22]
Grade 3/4 AEs Occurred in 64% of patients in the monotherapy study (related to navoximod in 9%).[19][20][19][20]
Dose-Limiting Toxicities (DLTs) One DLT of Grade 4 lower gastrointestinal hemorrhage was reported in the monotherapy study.[19][20][19][20]
Discontinuation due to AEs Data not prominently reported in these studies.

Experimental Protocols

The safety data presented are derived from Phase I and I/II clinical trials. The general methodology for these studies involves a dose-escalation phase to determine safety and the MTD, followed by a dose-expansion phase to further evaluate safety and preliminary efficacy in specific tumor types.

Key Methodological Components:

  • Patient Population: Patients with advanced, recurrent, or metastatic solid tumors who have often received prior treatments.

  • Study Design: Open-label, multicenter, dose-escalation (commonly 3+3 design) and dose-expansion cohorts.

  • Safety Assessments: Monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Safety assessments typically include physical examinations, vital signs, and laboratory tests.

  • Pharmacodynamics: Measurement of IDO1 inhibition, often by quantifying the reduction in plasma kynurenine and the kynurenine/tryptophan ratio.[1]

Experimental_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Phase cluster_Assessment Monitoring & Assessment Enrollment Patient Enrollment (Advanced Cancer) Consent Informed Consent Enrollment->Consent Baseline Baseline Assessment (Tumor, Blood Samples) Consent->Baseline DoseEscalation Part 1: Dose Escalation (e.g., 3+3 Design) Determine MTD & DLTs Baseline->DoseEscalation DoseExpansion Part 2: Dose Expansion (at Recommended Dose) DoseEscalation->DoseExpansion MTD Identified Safety Safety Monitoring (AEs per CTCAE) TreatmentCycle Treatment Cycles (e.g., 21-28 days) DoseExpansion->Safety DoseExpansion->TreatmentCycle End End of Study (Progression, Toxicity, or Completion) Safety->End PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) (Kynurenine Levels) Efficacy Efficacy Assessment (e.g., RECIST) Efficacy->End TreatmentCycle->Safety TreatmentCycle->PK_PD TreatmentCycle->Efficacy

Caption: A generalized workflow for a Phase I/II clinical trial of an IDO1 inhibitor.

Rationale for Combination Therapy

Preclinical data suggest that combining IDO1 inhibition with PD-1/PD-L1 pathway blockade can lead to synergistic antitumor effects.[2] Anti-PD-1 therapy can sometimes upregulate IDO1 expression, providing a clear rationale for dual blockade to overcome this resistance mechanism.[12][23]

Logic_Diagram cluster_combo Combination Therapy Tumor Tumor Cells IDO1_exp IDO1 Expression Tumor->IDO1_exp PDL1_exp PD-L1 Expression Tumor->PDL1_exp ImmuneEscape Tumor Immune Escape IDO1_exp->ImmuneEscape Tryptophan Depletion Kynurenine Production PDL1_exp->ImmuneEscape Binds PD-1 on T-Cells T-Cell Exhaustion IDO1i IDO1 Inhibitor (e.g., Linrodostat) IDO1i->IDO1_exp Inhibits RestoredImmunity Restored Anti-Tumor Immunity IDO1i->RestoredImmunity PD1i PD-1/PD-L1 Inhibitor (e.g., Nivolumab) PD1i->PDL1_exp Blocks PD1i->RestoredImmunity

References

TDO2 Expression: A Negative Predictive Biomarker for Linrodostat Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Linrodostat (BMS-986205), a potent and selective inhibitor of the IDO1 enzyme, has been investigated as a cancer immunotherapy agent. The rationale behind IDO1 inhibition is to reverse the immunosuppressive effects of the kynurenine pathway, thereby reactivating anti-tumor immunity. However, clinical trial data, particularly from the Phase 1/2 study NCT02658890, have revealed that the efficacy of Linrodostat may be limited in tumors that express high levels of TDO2, a functionally similar enzyme that also initiates the kynurenine pathway.

Emerging evidence strongly indicates that a composite biomarker, combining low TDO2 gene expression with a high interferon-gamma (IFN-γ) gene signature, is a more robust predictor of positive response to Linrodostat therapy, especially in non-melanoma cancers. This guide will delve into the data supporting TDO2 as a negative predictive biomarker, outline the experimental methodologies used to determine this, and compare Linrodostat with other IDO1 and dual IDO1/TDO2 inhibitors.

Data Presentation: TDO2 Expression and Clinical Response

Analysis of baseline tumor biopsies from this study revealed that patients who did not respond to treatment tended to have higher expression of TDO2. Furthermore, the predictive power of the IFN-γ gene signature, a known positive response biomarker for immunotherapy, was significantly enhanced when combined with TDO2 expression status. In the non-melanoma patient cohort, the Area Under the Curve (AUC) for predicting response using the IFN-γ signature alone was 70%. This increased to 89% when combined with TDO2 expression, highlighting the importance of TDO2 in mediating resistance.

BiomarkerPatient CohortAUC (95% CI)
IFN-γ Signature AloneNon-melanoma70% (52%–87%)
Composite (Low TDO2 + High IFN-γ Signature)Non-melanoma89% (80%–97%)

Signaling Pathways and Experimental Workflows

The mechanism by which TDO2 expression confers resistance to a selective IDO1 inhibitor like Linrodostat is rooted in the functional redundancy of the kynurenine pathway. Both IDO1 and TDO2 catalyze the initial, rate-limiting step of converting tryptophan to kynurenine, which leads to an immunosuppressive tumor microenvironment.

Kynurenine Pathway and Immune Suppression

Kynurenine_Pathway Kynurenine Pathway and Immune Evasion cluster_enzymes Rate-Limiting Enzymes Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolizes TDO2 TDO2 Tryptophan->TDO2 catabolizes Kynurenine Kynurenine Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression promotes IDO1->Kynurenine TDO2->Kynurenine Linrodostat_TDO2_Escape Linrodostat Action and TDO2-Mediated Resistance cluster_tumor_cell Tumor Cell Linrodostat Linrodostat IDO1 IDO1 Linrodostat->IDO1 inhibits Kynurenine_Production Kynurenine_Production IDO1->Kynurenine_Production blocked TDO2 TDO2 TDO2->Kynurenine_Production compensatory pathway Immune_Response Immune_Response Kynurenine_Production->Immune_Response suppresses Experimental_Workflow Biomarker Analysis Workflow Tumor_Biopsy Tumor Biopsy (FFPE) RNA_Extraction RNA Extraction Tumor_Biopsy->RNA_Extraction RNA_Sequencing RNA Sequencing RNA_Extraction->RNA_Sequencing Data_Analysis Bioinformatic Analysis RNA_Sequencing->Data_Analysis TDO2_Expression TDO2 Expression Level Data_Analysis->TDO2_Expression IFN_Signature IFN-γ Signature Score Data_Analysis->IFN_Signature Response_Correlation Correlate with Clinical Response TDO2_Expression->Response_Correlation IFN_Signature->Response_Correlation

Safety Operating Guide

Personal protective equipment for handling Linrodostat mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Linrodostat Mesylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.

This compound is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and should be handled with care.[1] The primary hazards associated with this compound include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2]

Hazard and Exposure Data

While there are no established occupational exposure limits (OELs) for this compound, its potent biological activity necessitates careful handling to minimize exposure.[2] The following table summarizes key hazard and solubility information.

ParameterValueSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Solubility in DMSO 50 mg/mL (121.68 mM)[3]
Solubility in Ethanol 15 mg/mL (36.5 mM)[3]
Water Solubility Insoluble[3]

Personal Protective Equipment (PPE) Protocol

A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection. The following PPE is mandatory for all personnel handling this compound.

Core PPE Requirements:
  • Gloves: Double gloving with nitrile gloves is recommended for all handling procedures.[4] Nitrile gloves offer good resistance to a variety of chemicals and provide a clear indication of tears or punctures.[4] For tasks with a higher risk of splash or prolonged contact, consult a glove compatibility chart for the specific solvents being used.[5][6]

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[2]

  • Lab Coat: A lab coat or impervious gown should be worn to protect skin and clothing.[2]

  • Respiratory Protection: When handling the powdered form of this compound, a NIOSH-approved respirator is necessary to prevent inhalation.[7][8] An N95 filtering facepiece respirator is suitable for environments without oil aerosols.[8] If oil-based aerosols are present, a P- or R-series respirator should be used.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Handling this compound cluster_1 Task Assessment cluster_2 PPE Requirements cluster_3 Final Check start Start: Assess Handling Procedure solid_handling Handling Solid/Powder? start->solid_handling solution_handling Handling Solution? solid_handling->solution_handling No node_solid_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - NIOSH-approved Respirator (e.g., N95) solid_handling->node_solid_ppe Yes node_solution_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat solution_handling->node_solution_ppe Yes end Proceed with Caution solution_handling->end No node_solid_ppe->end node_solution_ppe->end

PPE Selection Workflow for this compound

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is critical for minimizing risk and environmental impact.

Engineering Controls and Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Weighing: When weighing the powdered compound, do so within a fume hood or a ventilated balance enclosure to contain airborne particles.

  • Solution Preparation: Prepare solutions in a fume hood. Since this compound is soluble in DMSO and ethanol, be aware of the hazards associated with these solvents.[3]

  • Spill Management: In the event of a spill, evacuate the area and prevent further spread. For small spills of powdered material, carefully cover with a damp paper towel to avoid generating dust and then clean with an appropriate method. For liquid spills, absorb with an inert material. All spill cleanup materials should be treated as hazardous waste. A spill kit should be readily available.

Waste Disposal Protocol

This compound and any materials contaminated with it should be treated as cytotoxic waste.

  • Segregation: Do not mix cytotoxic waste with other waste streams.[9]

  • Containers:

    • Solids: All solid waste, including contaminated gloves, wipes, and plasticware, must be disposed of in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste".[10]

    • Liquids: Liquid waste containing this compound should be collected in a sealed, shatter-resistant container, also labeled as "Cytotoxic Waste".

    • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a purple-lidded, UN-approved sharps container.[10]

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[10][11]

By adhering to these guidelines, researchers can safely handle this compound while minimizing personal exposure and environmental contamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linrodostat mesylate
Reactant of Route 2
Linrodostat mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.